molecular formula C7H12N4O B1465915 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine CAS No. 89852-51-7

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Cat. No.: B1465915
CAS No.: 89852-51-7
M. Wt: 168.2 g/mol
InChI Key: CSBFVPJVRPLRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a chemical compound offered for research and development purposes. It features a pyrimidine core functionalized with a reactive hydrazinyl group and an ethoxy substituent, making it a valuable building block in medicinal and synthetic chemistry. Pyrimidine derivatives bearing a hydrazine group are of significant research interest as key intermediates for the synthesis of diverse heterocyclic systems with potential biological activity . The reactive 2-hydrazinyl group allows for condensation and cyclization reactions to form novel pyrazole, pyridazine, and other nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules . Research on structurally similar compounds has demonstrated that such fused heterocyclic pyrimidine derivatives can exhibit potent in vitro antimicrobial properties against various gram-positive and gram-negative bacteria and fungi . As a metabolite of certain pesticides, research into related ethoxy- and methoxy-pyrimidine compounds also extends to environmental fate and degradation studies . This product is intended for chemical synthesis and biological research applications only. It is strictly for laboratory use and is not classified as a pharmaceutical or cosmetic ingredient. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-ethoxy-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFVPJVRPLRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by an electron-deficient pyrimidine core substituted with an ethoxy group, a methyl group, and a highly reactive hydrazinyl moiety, this compound serves as a critical intermediate for synthesizing complex fused bicyclic systems.

In modern pharmaceutical development, the hydrazinyl group acts as a primary anchor for cyclization reactions, enabling the construction of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. These privileged scaffolds are ubiquitous in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics (1)[1]. This whitepaper details the physicochemical profile, mechanistic synthesis, and downstream experimental protocols associated with this vital intermediate.

Physicochemical Profile

Understanding the fundamental properties of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is essential for optimizing reaction conditions and ensuring proper storage. The presence of the hydrazine group makes the molecule susceptible to oxidation, necessitating specific handling protocols (2)[2].

PropertyValue
Chemical Name 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine
CAS Registry Number 89852-51-7
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
SMILES CC1=CC(OCC)=NC(NN)=N1
Storage Conditions Keep in dark place, inert atmosphere, store in freezer under -20°C
Appearance Solid (typically off-white to pale yellow)

Data aggregated from authoritative chemical vendor databases (3)[3] and (2)[2].

Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The standard industrial and laboratory synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction typically utilizes 2-chloro-4-ethoxy-6-methylpyrimidine as the electrophile and hydrazine hydrate as the nucleophile (4)[4].

Causality & Mechanistic Logic
  • Electrophilicity of the Core: The two endocyclic nitrogen atoms of the pyrimidine ring exert a strong electron-withdrawing inductive effect, rendering the C2 and C4 positions highly electrophilic.

  • Regioselectivity: The ethoxy group at C4 acts as an electron-donating group via resonance (+R effect), which slightly deactivates the C4 position relative to C2. Consequently, the chloride at C2 is selectively displaced by the incoming nucleophile.

  • Meisenheimer Complex Formation: The primary amine of hydrazine attacks the C2 carbon, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex). Subsequent rearomatization expels the chloride ion as a leaving group.

SNAr_Synthesis A 2-Chloro-4-ethoxy- 6-methylpyrimidine C Meisenheimer Complex A->C Heat (EtOH) B Hydrazine Hydrate (NH2NH2·H2O) B->C Nucleophilic Attack D 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine C->D -HCl

Fig 1: SNAr mechanism for 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine synthesis.

Experimental Protocol: SNAr Synthesis Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process controls and causal explanations for reagent selection (4)[4].

Materials
  • Substrate: 2-Chloro-4-ethoxy-6-methylpyrimidine (1.0 eq, 10 mmol)

  • Nucleophile/Base: Hydrazine hydrate (80% aqueous solution) (3.0 - 5.0 eq)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • Reaction Assembly: Dissolve 10 mmol of 2-chloro-4-ethoxy-6-methylpyrimidine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is a polar protic solvent that stabilizes the transition state (Meisenheimer complex) through hydrogen bonding, thereby accelerating the SNAr reaction.

  • Nucleophile Addition: Add hydrazine hydrate (30-50 mmol) dropwise to the stirring solution at room temperature.

    • Causality: An excess of hydrazine is critical. It acts as both the nucleophile and the acid scavenger. By neutralizing the generated HCl, it prevents the protonation of unreacted hydrazine, which would otherwise stall the reaction.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane).

    • Self-Validation: The product contains a polar primary amine, resulting in a significantly lower Rf​ value compared to the starting material. The disappearance of the high- Rf​ spot confirms reaction completion.

  • Workup & Isolation: Cool the reaction mixture to 0°C. Concentrate the solvent under reduced pressure to half its volume, then pour the mixture into ice-cold distilled water (50 mL). The product will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove residual hydrazine hydrochloride salts, and dry under a high vacuum. Verify purity via LC-MS (Expected [M+H]+ at m/z 169.2).

Downstream Applications: Fused Bicyclic Scaffolds

The primary utility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine lies in its ability to undergo cyclocondensation reactions. The bis-nucleophilic nature of the hydrazine moiety allows it to react with various bis-electrophiles to form fused heterocyclic systems, which are heavily patented in oncology and immunology (5)[5], (6)[6].

Cyclization_Pathways A 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine D Triazolo[4,3-a]pyrimidine Derivatives A->D Condensation/Cyclization E Pyrazolo[1,5-a]pyrimidine Derivatives A->E Knorr-type Cyclization B Triethyl Orthoformate (HCOEt3) B->D C 1,3-Dicarbonyls (e.g., Acetylacetone) C->E

Fig 2: Cyclization pathways forming bioactive fused pyrimidine scaffolds.

Protocol: Knorr-Type Cyclization to Pyrazolo[1,5-a]pyrimidine

To synthesize pyrazolo[1,5-a]pyrimidine derivatives, the hydrazinylpyrimidine is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) (5)[5].

  • Condensation: Dissolve 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, activating the carbonyl groups of acetylacetone for nucleophilic attack.

  • Cyclization: Heat the mixture to 80°C for 3 hours. The terminal NH2​ of the hydrazine attacks one carbonyl, forming an intermediate hydrazone. The secondary amine ( NH ) then attacks the second carbonyl, driving the dehydration and ring closure.

  • Validation: Pour into crushed ice and neutralize with aqueous ammonia. Filter the resulting solid. Confirm the disappearance of the NH and NH2​ stretching bands (typically 3200–3400 cm⁻¹) via FT-IR spectroscopy.

Safety & Handling Precautions

Hydrazine derivatives possess inherent toxicity and instability.

  • Toxicity: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a suspected mutagen and skin/respiratory irritant. All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood.

  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent oxidative degradation into the corresponding azo compounds or spontaneous dimerization (2)[2].

References

  • Sigma-Aldrich. "CAS 89852-51-7 | 4-ethoxy-2-hydrazinyl-6-methylpyrimidine." MilliporeSigma.
  • BLD Pharm. "89852-51-7 | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine." BLD Pharm Database.
  • MDPI. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.
  • Benchchem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." Benchchem Tech Support.
  • IJIRT. "Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives." International Journal of Innovative Research in Technology.
  • PubMed / NIH. "Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives." Chemistry Central Journal.

Sources

Synthesis and Mechanistic Evaluation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a privileged structure for pharmaceutical and agrochemical development. Specifically, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7) is a highly versatile building block. The hydrazine moiety provides a reactive handle for the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines and triazolopyrimidines), which are frequently evaluated as kinase inhibitors, cytoprotective antiulcer agents, and advanced herbicides .

As a Senior Application Scientist, I have designed this guide to move beyond standard empirical recipes. Here, we will dissect the synthesis of this compound through the lens of mechanistic causality, focusing on the regioselective control of nucleophilic aromatic substitution (SNAr) and providing a self-validating experimental protocol to ensure high-fidelity scale-up.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 4-ethoxy-2-hydrazinyl-6-methylpyrimidine is achieved via a two-step SNAr sequence starting from the commercially available 2,4-dichloro-6-methylpyrimidine . The success of this route hinges entirely on exploiting the electronic asymmetry of the pyrimidine ring.

G A 2,4-Dichloro-6-methylpyrimidine CAS: 5424-21-5 B NaOEt, EtOH 0 °C to RT A->B C 2-Chloro-4-ethoxy-6-methylpyrimidine CAS: 37482-64-7 B->C Regioselective SNAr (C4) D NH2NH2·H2O EtOH, Reflux C->D E 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine CAS: 89852-51-7 D->E Hydrazinolysis (C2)

Fig 1. Two-step regioselective synthesis workflow of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

The Regioselectivity Conundrum

When 2,4-dichloro-6-methylpyrimidine is exposed to sodium ethoxide, two electrophilic centers (C2 and C4) compete for the nucleophile. Empirical data and crystallographic studies confirm that the C4-position is significantly more reactive than the C2-position .

Causality: The SNAr reaction proceeds via a Meisenheimer intermediate. When the ethoxide attacks C4, the resulting negative charge is delocalized and stabilized by both the para-nitrogen (N1) and the ortho-nitrogen (N3). Conversely, attack at C2 yields an intermediate stabilized only by the two ortho-nitrogens. The superior thermodynamic stability of the C4-Meisenheimer complex dictates the regioselective formation of 2-chloro-4-ethoxy-6-methylpyrimidine.

Regioselectivity cluster_paths Start 2,4-Dichloro-6-methylpyrimidine Path1 Attack at C4 (Kinetically Favored) Start->Path1 NaOEt Path2 Attack at C2 (Disfavored) Start->Path2 NaOEt Meisenheimer4 Meisenheimer Complex at C4 Stabilized by ortho & para Nitrogen Path1->Meisenheimer4 Meisenheimer2 Meisenheimer Complex at C2 Stabilized by two ortho Nitrogens Path2->Meisenheimer2 Product 2-Chloro-4-ethoxy-6-methylpyrimidine (Major Product) Meisenheimer4->Product Rapid Cl- elimination

Fig 2. Mechanistic divergence in the SNAr of 2,4-dichloro-6-methylpyrimidine with alkoxides.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. By observing specific physical and chromatographic changes, the chemist can confirm reaction fidelity in real-time without immediate reliance on NMR spectroscopy.

Step 1: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine

Objective: Regioselective mono-alkoxylation at the C4 position.

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Charge: Dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in absolute ethanol (100 mL). Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

    • Causality: Strict temperature control at 0 °C is mandatory. Ambient temperatures provide enough thermal energy to overcome the activation barrier for the second substitution, leading to the unwanted 2,4-diethoxy-6-methylpyrimidine byproduct.

  • Addition: Load the addition funnel with Sodium ethoxide solution (21 wt% in ethanol, 24.0 mL, ~64.4 mmol, 1.05 eq). Add this solution dropwise over 30–45 minutes.

    • Causality: Dropwise addition ensures the nucleophile remains the limiting reagent in the local microenvironment, maximizing C4 selectivity.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material using Hexane:Ethyl Acetate (4:1) as the eluent. The starting material ( Rf​ ~0.6) should be absent, replaced by a new UV-active spot ( Rf​ ~0.4). A baseline spot indicates over-substitution.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between Dichloromethane (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil/solid.

Step 2: Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Objective: Displacement of the deactivated C2-chlorine with hydrazine.

  • Reactor Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge: Dissolve the crude 2-chloro-4-ethoxy-6-methylpyrimidine (approx. 8.0 g, 46.3 mmol) in absolute ethanol (80 mL).

  • Addition: Add Hydrazine monohydrate (NH₂NH₂·H₂O, 64% hydrazine, 11.2 mL, ~231 mmol, 5.0 eq) in one portion.

    • Causality: Why a 5-fold excess? The newly installed ethoxy group donates electron density into the pyrimidine ring via resonance, severely deactivating the C2-chlorine toward SNAr. The excess hydrazine acts as the nucleophile, the acid scavenger (for the generated HCl), and critically, prevents the newly formed 2-hydrazinyl product from attacking unreacted starting material, which would form a symmetric bis(pyrimidin-2-yl)hydrazine dimer.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 4 to 6 hours.

  • Self-Validation (Phase Change & TLC): The reaction mixture will become a clear, homogeneous solution at reflux. TLC (Dichloromethane:Methanol 9:1) will show the consumption of the intermediate ( Rf​ ~0.8) and the appearance of a highly polar product spot ( Rf​ ~0.2). Upon completion, removing the heat and cooling the flask to 0 °C will induce spontaneous crystallization of the product.

  • Workup: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with ice-cold ethanol (20 mL) followed by ice-cold water (20 mL) to dissolve and remove any residual hydrazine hydrochloride salts. Dry the solid under high vacuum to afford the final product.

Quantitative Data & Physicochemical Properties

The table below summarizes the critical quantitative metrics and physicochemical properties of the workflow components to aid in stoichiometric calculations and analytical validation.

Compound NameRoleCAS NumberMolecular WeightPhysical StateTypical Yield
2,4-Dichloro-6-methylpyrimidine Starting Material5424-21-5163.00 g/mol White SolidN/A
Sodium Ethoxide Nucleophile / Base141-52-668.05 g/mol Solution (21% in EtOH)N/A
2-Chloro-4-ethoxy-6-methylpyrimidine Intermediate37482-64-7172.61 g/mol Pale Yellow Oil/Solid75–85%
Hydrazine Monohydrate Nucleophile7803-57-850.06 g/mol Colorless LiquidN/A
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine Final Product89852-51-7168.20 g/mol Crystalline Solid80–90%

References

  • ChemicalBook. "2-Chloro-4-ethoxy-6-methyl-pyrimidine | 37482-64-7". ChemicalBook.
  • Aaron Chemicals. "7749-48-6 | MFCD02685668 | 4-Ethoxy-6-methylpyrimidin-2-amine". Aaron Chemicals.
  • BenchChem. "2,4-Dichloro-5-methoxypyrimidine | 19646-07-2". BenchChem Technical Guides.
  • ResearchGate. "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia". ResearchGate.

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the structural elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyrimidine, its precise structural characterization is paramount for ensuring purity, predicting reactivity, and understanding its potential as a scaffold in drug design. This document moves beyond a simple listing of techniques, offering a logical, field-tested workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance. Each section explains the causality behind the experimental choices and details the self-validating nature of a multi-pronged analytical approach. While experimental data for this specific molecule is not widely published, this guide synthesizes established principles from closely related analogues to present a robust and predictive strategy for its definitive characterization.

Foundational Analysis: Confirming Molecular Identity

The initial step in the characterization of any novel or synthesized compound is the confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that serves as the foundation for all subsequent structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We select Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is ideal for preserving the integrity of the molecule and primarily generating the protonated molecular ion [M+H]⁺. This minimizes complex fragmentation in the initial analysis, providing a clear and accurate molecular weight.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the monoisotopic mass of the most abundant peak, corresponding to the [M+H]⁺ ion. Compare this experimental mass to the theoretical exact mass calculated for the proposed formula, C₈H₁₄N₄O.

Trustworthiness through Self-Validation: The power of HRMS lies in its precision. An observed mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition. Furthermore, the observed isotopic pattern should closely match the theoretical pattern for a molecule containing eight carbons and four nitrogens.

Table 1: Predicted HRMS Data for C₈H₁₄N₄O

ParameterTheoretical ValueExpected Observation
Molecular Formula C₈H₁₄N₄O-
Molecular Weight 182.23 g/mol -
Exact Mass of [M+H]⁺ 183.1240Observed m/z within ± 0.0009
Fragmentation Pathway Analysis (MS/MS)

Understanding the fragmentation pattern provides crucial information about the compound's substructures. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the connectivity of the ethoxy, methyl, and hydrazinyl groups. The fragmentation of pyrimidines is often dictated by the substituents and the stability of the heterocyclic ring.[1][2]

dot

fragmentation_pathway M [M+H]⁺ m/z = 183.12 F1 Loss of C₂H₄ (Ethylene) m/z = 155.09 M->F1 - C₂H₄ F2 Loss of NH₂NH₂ (Hydrazine) m/z = 151.09 M->F2 - N₂H₄ F3 Loss of C₂H₅O• (Ethoxy radical) m/z = 138.08 M->F3 - OC₂H₅ Ring Pyrimidine Core Fragments F1->Ring F2->Ring F3->Ring

Caption: Proposed MS/MS fragmentation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the ethoxy, hydrazinyl, and pyrimidine moieties.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A standard FTIR spectrometer.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Acquisition: Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

Authoritative Grounding: The vibrational frequencies of pyrimidine derivatives are well-documented.[3][4] The N-H stretching vibrations of the hydrazinyl group are expected in the 3100-3400 cm⁻¹ region.[3] C-H stretches from the ethoxy and methyl groups will appear around 2850–2950 cm⁻¹, while the aromatic C=C and C=N stretches of the pyrimidine ring are characteristic in the 1450–1600 cm⁻¹ region.[3]

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3400 - 3200N-H StretchHydrazinyl (-NHNH₂)[3][5]
2980 - 2850C-H StretchEthoxy (-OCH₂CH₃), Methyl (-CH₃)[6]
~1620N-H BendHydrazinyl (-NHNH₂)[7]
1600 - 1550C=N StretchPyrimidine Ring[3]
1500 - 1450C=C StretchPyrimidine Ring[3]
~1250C-O StretchAryl Ether (Ethoxy)[6]

Definitive Structural Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides an unambiguous map of the molecular structure.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it effectively dissolves a wide range of polar organic compounds and, importantly, its hygroscopic nature allows for the observation of exchangeable protons (N-H), which are crucial for identifying the hydrazinyl group.[8]

Experimental Protocol: Multi-dimensional NMR

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum to identify all unique proton environments.

    • ¹³C NMR: Standard carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are predicted based on the electronic environment of each nucleus, drawing comparisons from structurally similar pyrimidine derivatives.[8][9][10]

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

GroupAtomPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Ethoxy-OCH₂CH₃ ~1.3Triplet3H~14
Ethoxy-OCH₂ CH₃~4.3Quartet2H~62
Methyl-CH₃ ~2.2Singlet3H~23
PyrimidineC₅-H~6.0Singlet1H~105
Hydrazinyl-NHNH₂ ~4.5-8.0Broad Singlets3H (2+1)-
PyrimidineC₂---~165
PyrimidineC₄---~170
PyrimidineC₆---~168
Elucidation Workflow using 2D NMR

The true power of NMR comes from correlating the 1D data to build the molecular framework.

dot

NMR_Workflow cluster_probes 1D Spectra cluster_correlation 2D Correlation H1 ¹H NMR ~1.3 ppm (t, 3H) ~4.3 ppm (q, 2H) COSY COSY Correlation between ~1.3 ppm and ~4.3 ppm HSQC HSQC ~1.3 ppm → ~14 ppm ~4.3 ppm → ~62 ppm C13 ¹³C NMR ~14 ppm ~62 ppm Structure Confirmed Ethoxy Group (-CH₂CH₃) COSY->Structure HSQC->Structure H1_Me ¹H NMR ~2.2 ppm (s, 3H) HSQC_Me HSQC ~2.2 ppm → ~23 ppm H1_Me->HSQC_Me C13_Me ¹³C NMR ~23 ppm C13_Me->HSQC_Me Structure_Me Confirmed C₆-Methyl Group HSQC_Me->Structure_Me H1_Pyr ¹H NMR ~6.0 ppm (s, 1H) HSQC_Pyr HSQC ~6.0 ppm → ~105 ppm H1_Pyr->HSQC_Pyr C13_Pyr ¹³C NMR ~105 ppm C13_Pyr->HSQC_Pyr Structure_Pyr Confirmed C₅-H HSQC_Pyr->Structure_Pyr

Caption: Logical workflow for NMR-based structural confirmation.

  • COSY Confirms the Ethoxy Group: A clear cross-peak between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm would definitively prove the -CH₂CH₃ spin system.

  • HSQC Links Protons to Carbons: This experiment would show a correlation between the proton signal at ~1.3 ppm and the carbon signal at ~14 ppm, and another between ~4.3 ppm and ~62 ppm, assigning these to the ethoxy group. Similarly, it would link the methyl protons (~2.2 ppm) to their carbon (~23 ppm) and the pyrimidine proton (~6.0 ppm) to its carbon (~105 ppm).

  • Absence of Correlations: The lack of COSY correlations for the methyl and pyrimidine protons confirms they are isolated spin systems, consistent with the proposed structure.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is achieved through a systematic and multi-faceted analytical approach. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment.

  • HRMS confirms the correct elemental composition.

  • FTIR verifies the presence of all key functional groups.

  • ¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

  • 2D NMR definitively establishes the connectivity between these atoms, leaving no ambiguity.

This rigorous workflow ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required for publication, patent filing, and further development in medicinal chemistry programs.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical and Chemical Sciences.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • de Souza, V. R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 919-928.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 30-41.
  • Shkurko, O. P., & Mamaev, V. P. (1985). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 21(7), 794-798.
  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909-2911.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of para-substituted pyrimidine ER-6.
  • S. G. Almarhoon, et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Molecules, 14(1), 216-231.
  • Wang, Y., et al. (2022). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Molecules, 27(22), 8000.
  • Sigma-Aldrich. (n.d.). 4-ethoxy-2-hydrazinyl-6-methylpyrimidine. MilliporeSigma.
  • BenchChem. (2025). A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis. BenchChem.
  • Radchenko, E. D., et al. (1986).
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview. BenchChem.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Hussain, A., et al. (2015). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one.
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(2), 425-442.
  • Wang, X., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Highly Functionalised Pyridin-2-ones and Pyrimidin-4-ones. Molecules, 23(11), 2795.
  • Patel, D. R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(1), 79-92.
  • BLDpharm. (n.d.). 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine. BLDpharm.
  • Kiselev, V. G., et al. (2021).
  • ResearchGate. (2015). (PDF) Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one.
  • Khairullina, V. R., et al. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules, 28(16), 6010.
  • Yathirajan, H. S., et al. (2016). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 72(Pt 10), 1461–1464.

Sources

Comprehensive Spectroscopic Characterization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) is a highly versatile, polysubstituted heterocyclic building block[1]. Featuring a nucleophilic hydrazinyl moiety, an electron-donating ethoxy group, and a methyl substituent, this compound is a critical intermediate in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors and antidiabetic agents[2].

Because the pyrimidine ring's electron density is highly sensitive to its substituents, rigorous spectroscopic characterization is essential to confirm structural integrity before downstream synthesis. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, LC-MS, FT-IR) for this compound, emphasizing the mechanistic causality behind the observed data and outlining self-validating experimental protocols.

Physicochemical Profile

Before spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the compound to inform solvent selection and ionization parameters.

Table 1: Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 4-Ethoxy-2-hydrazinyl-6-methylpyrimidineDefines the substitution pattern on the pyrimidine core.
CAS Number 89852-51-7Unique registry identifier[1].
Molecular Formula C₇H₁₂N₄OGuides exact mass calculations for MS.
Molecular Weight 168.20 g/mol Target mass for low-resolution MS.
Hydrogen Bond Donors 3 (from -NHNH₂)Influences solvent interactions (e.g., DMSO-d₆ vs. CDCl₃).
Hydrogen Bond Acceptors 5 (N, O atoms)Enhances solubility in polar aprotic solvents.

Mechanistic Spectroscopic Analysis

¹H NMR Spectroscopy: Resonance and Shielding Effects

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms[3]. However, in 4-ethoxy-2-hydrazinyl-6-methylpyrimidine, the electron-donating ethoxy (-OCH₂CH₃) and hydrazinyl (-NHNH₂) groups exert a strong positive mesomeric (+M) effect. This resonance donates electron density into the ring, significantly shielding the C5 position. Consequently, the C5 proton appears unusually upfield compared to unsubstituted pyrimidine[4].

Data referenced against standard [4].

Table 2: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
8.10 - 8.30 Broad singlet (br s)1H-NH - (Hydrazine)Deshielded due to direct attachment to the electron-withdrawing C2 of the pyrimidine ring. Exchangeable with D₂O.
5.85 - 6.05 Singlet (s)1HC5-H (Ring)Highly shielded by the ortho/para +M resonance effects of the C4-ethoxy and C2-hydrazinyl groups.
4.25 - 4.40 Quartet (q)2H-OCH₂ - (Ethoxy)Deshielded by the adjacent electronegative oxygen atom; splits into a quartet due to coupling with the adjacent methyl group (J ≈ 7.0 Hz)[5].
4.10 - 4.30 Broad singlet (br s)2H-NH₂ (Hydrazine)Typical primary amine shift. The terminal –NH₂ is highly nucleophilic due to reduced resonance delocalization with the ring[6]. Exchangeable with D₂O.
2.15 - 2.30 Singlet (s)3HC6-CH₃ Benzylic-like methyl attached to a heteroaromatic ring.
1.25 - 1.35 Triplet (t)3H-CH₃ (Ethoxy)Aliphatic methyl, shielded, coupled to the adjacent methylene group (J ≈ 7.0 Hz)[5].
¹³C NMR Spectroscopy: Electronegativity and Deshielding

Carbon chemical shifts in pyrimidines are dictated by the proximity to electronegative heteroatoms[7]. The C2, C4, and C6 carbons are highly deshielded, while C5 remains shielded due to resonance.

Table 3: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon PositionCausality / Mechanistic Rationale
~169.0 C4 (Ring)Most deshielded carbon; directly bonded to the electronegative ethoxy oxygen and adjacent to a ring nitrogen.
~166.0 C6 (Ring)Deshielded by the ring nitrogen, though slightly mitigated by the +I effect of the attached methyl group.
~163.0 C2 (Ring)Deshielded by two adjacent ring nitrogens and the exocyclic hydrazine nitrogen.
~95.0 - 98.0 C5 (Ring)Strongly shielded due to the concentrated electron density from the +M effects of C4-O and C2-N.
~61.5 -OC H₂- (Ethoxy)Deshielded aliphatic carbon adjacent to oxygen.
~23.5 C6-C H₃Standard shift for a methyl carbon attached to an electron-deficient heterocycle.
~14.5 -C H₃ (Ethoxy)Terminal aliphatic carbon, furthest from electronegative elements.
Mass Spectrometry (LC-MS) & FT-IR
  • LC-MS (ESI+) : The molecule readily accepts a proton at the most basic nitrogen (the terminal hydrazine nitrogen)[6]. The spectrum yields a dominant [M+H]⁺ peak at m/z 169.1 . Secondary fragmentation often shows a loss of the ethoxy radical or ammonia, yielding minor peaks at m/z 123 or 152.

  • FT-IR : Key vibrational modes include 3300–3100 cm⁻¹ (N-H stretching of the hydrazine group), 2980–2850 cm⁻¹ (aliphatic C-H stretching), 1610–1580 cm⁻¹ (C=N ring stretching), and 1240 cm⁻¹ (C-O-C asymmetric stretching of the ether linkage).

Standardized Experimental Protocols

To ensure [5], the following self-validating protocols must be strictly adhered to.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents the H₂O peak (δ 3.33) from obscuring the hydrazine -NH₂ signals (δ ~4.20).

  • Internal Referencing : Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly δ 0.00 ppm. Causality: This creates a self-validating system that corrects for instrument magnetic field drift[7].

  • Acquisition : Execute a standard 1D ¹H NMR (zg30 pulse sequence, 16 scans, 2s relaxation delay).

  • D₂O Exchange Validation : Add 1 drop of D₂O to the NMR tube, agitate, and re-acquire the spectrum. Causality: The disappearance of peaks at δ 8.20 and δ 4.20 confirms their assignment as exchangeable heteroatom-bound protons (-NH and -NH₂), distinguishing them from carbon-bound protons.

Protocol 2: LC-MS Workflow
  • Preparation : Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • Ionization : Causality: Formic acid acts as an abundant proton source, ensuring robust [M+H]⁺ ion formation in the ESI+ source.

SpectroscopicWorkflow A Sample Preparation (DMSO-d6 + TMS) B 1H & 13C NMR Acquisition A->B C LC-MS / ESI+ Analysis A->C D FT-IR Spectroscopy A->D E Data Integration & Structural Validation B->E C->E D->E

Caption: Workflow for the comprehensive spectroscopic characterization of pyrimidine derivatives.

Reaction Pathway & Structural Derivation

The synthesis of 4-ethoxy-2-hydrazinyl-6-methylpyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr)[8]. The precursor, 2-chloro-4-ethoxy-6-methylpyrimidine, is reacted with hydrazine hydrate. The highly nucleophilic hydrazine selectively attacks the electron-deficient C2 position, displacing the chloride leaving group.

ReactionPathway A 2-Chloro-4-ethoxy- 6-methylpyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine C->D

Caption: Nucleophilic aromatic substitution (SNAr) pathway for synthesizing the hydrazinylpyrimidine core.

References

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. Available at: [Link]

  • JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." JEOL. Available at:[Link]

  • MDPI. "One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity." Molecules / MDPI. Available at:[Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in chemical reactions, purification processes, and final formulations. This guide provides a comprehensive framework for determining and understanding the solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7), a heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document emphasizes a first-principles approach. It combines theoretical solubility predictions based on molecular structure with robust, field-proven experimental protocols. The methodologies detailed herein are designed to be self-validating and serve as a gold standard for the characterization of novel chemical entities.

Part 1: Theoretical Framework for Solubility

A thorough understanding of a molecule's intrinsic properties is paramount before commencing any experimental work. This section deconstructs the structure of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine to predict its solubility behavior.

Physicochemical Characterization of the Solute

The structure of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine contains several functional groups that collectively determine its overall polarity and capacity for intermolecular interactions.

  • Pyrimidine Core: A polar, aromatic heterocyclic ring.

  • Hydrazinyl Group (-NHNH₂): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar, protic solvents.

  • Ethoxy Group (-OCH₂CH₃): A moderately polar ether linkage with a nonpolar ethyl chain, contributing some lipophilic character.

  • Methyl Group (-CH₃): A nonpolar, lipophilic group.

The presence of both polar (hydrazinyl, pyrimidine nitrogens, ether oxygen) and nonpolar (ethoxy chain, methyl group) regions suggests that the molecule will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar solvents and limited solubility in purely nonpolar, aliphatic solvents.

Solvent_Classification cluster_0 Solvent Categories cluster_1 Polar cluster_2 Nonpolar A Organic Solvents B Protic (e.g., Methanol, Ethanol) A->B can be C Aprotic (e.g., DMSO, Acetone) A->C can be D Aliphatic (e.g., Hexane, Heptane) A->D can be E Aromatic (e.g., Toluene) A->E can be

Caption: Classification of common organic solvents.

Part 2: Experimental Determination of Solubility

For novel compounds, experimental determination of solubility is non-negotiable. The isothermal shake-flask method is the universally recognized "gold standard" for obtaining thermodynamic equilibrium solubility data. [1][2]Its protocol, while time-consuming, is highly accurate and reproducible when executed correctly.

Method Selection: The Isothermal Shake-Flask Method

This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105 (though originally for water, the principles are directly applicable to organic solvents). [3][4][5][6]The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until thermodynamic equilibrium is achieved.

Causality Behind Method Choice:

  • Trustworthiness: By ensuring a true equilibrium state, this method provides thermodynamic solubility, a fundamental constant, as opposed to kinetic solubility, which can be influenced by experimental conditions and time. [7]* Self-Validation: The protocol includes steps to confirm that equilibrium has been reached and that the solid phase has not changed form (e.g., polymorphism or solvation), ensuring the integrity of the measurement.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (solid, >99% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector [8]* Volumetric flasks, pipettes, and analytical balance

Protocol Steps:

  • Preparation: Add an excess amount of solid 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine to a series of glass vials. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to confirm saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

    • Expert Insight: A preliminary test should be conducted to determine the time required to reach equilibrium. This is typically done by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases over time. [9]For many heterocyclic compounds, 48-72 hours is sufficient.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.

    • Causality: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility. [10]5. Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

    • Expert Insight: Filtration provides a secondary, robust mechanism to ensure the sample is free of particulates. [11]Adsorption of the compound onto the filter should be checked by discarding the initial small portion of the filtrate.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report results in units such as mg/mL or mol/L.

Solubility_Workflow start Start prep 1. Add Excess Solid & Known Volume of Solvent start->prep equilibrate 2. Equilibrate (Shaker, Constant T°) (e.g., 48-72h) prep->equilibrate phase_sep 3. Phase Separation (Settle & Centrifuge) equilibrate->phase_sep sample 4. Sample & Filter (0.22 µm Syringe Filter) phase_sep->sample quantify 5. Dilute & Quantify (HPLC-UV Analysis) sample->quantify calculate 6. Calculate Solubility quantify->calculate end End calculate->end

Sources

Unlocking the Pharmacological Potential of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, privileged scaffolds serve as the architectural foundation for novel therapeutics. 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7) is a highly versatile, multi-functional building block. While the naked scaffold itself is a chemical intermediate, its structural topology—combining a pyrimidine core with a highly reactive hydrazinyl moiety and lipophilic side chains—primes it for transformation into potent anticancer, antimicrobial, and anti-inflammatory agents.

This whitepaper synthesizes the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage this compound in modern drug discovery. By understanding the causality behind its chemical reactivity and biological interactions, researchers can systematically design self-validating experimental pipelines to discover next-generation therapeutics.

Structural Rationale & Mechanistic Profiling

To harness 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, we must first deconstruct its pharmacophoric elements. Every substitution on this ring dictates its biological fate.

The Pyrimidine Core: The Biological Anchor

The pyrimidine ring is an integral part of nucleic acids (cytosine, thymine, uracil) and is recognized by a vast array of cellular enzymes and receptors. In drug design, pyrimidine derivatives frequently act as competitive inhibitors for kinases (e.g., Cyclin-Dependent Kinases, CDK4) and other critical metabolic enzymes[1]. The nitrogen atoms in the ring serve as excellent hydrogen-bond acceptors, facilitating strong interactions with the hinge region of target proteins.

The 2-Hydrazinyl Moiety: The Reactive Warhead

The hydrazinyl group (-NH-NH₂) at the C2 position is the primary site of functionalization. It acts as a potent nucleophile, allowing for rapid condensation with aldehydes, ketones, and dicarbonyls. Biologically, the hydrazone derivatives formed from this moiety offer immense structural flexibility, avoiding steric clashes within target binding pockets while acting as dual hydrogen-bond donors and acceptors[2]. Furthermore, pyrimidinyl hydrazones are exceptional N-N-N chelators, capable of sequestering intracellular transition metals like Copper (Cu²⁺), Iron (Fe²⁺), and Zinc (Zn²⁺)[3].

The 4-Ethoxy and 6-Methyl Substitutions: Pharmacokinetic Tuning

The 4-ethoxy (-OCH₂CH₃) and 6-methyl (-CH₃) groups are not mere bystanders; they are critical for pharmacokinetic optimization.

  • Lipophilicity & Permeability: The ethoxy group increases the overall partition coefficient (LogP) of the molecule, enhancing passive diffusion across the phospholipid bilayer of bacterial and mammalian cells.

  • Steric Steering: The 6-methyl group provides steric bulk that can restrict the rotational freedom of adjacent functional groups, locking the molecule into a bioactive conformation that maximizes target affinity while minimizing off-target toxicity.

Mechanistic Pathways of Bioactive Derivatives

When 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is derivatized, it typically yields two major classes of bioactive compounds: Pyrimidinyl Hydrazones (primarily anticancer) and Pyrazolo-pyrimidines (primarily antimicrobial/anti-inflammatory)[4][5].

Anticancer Mechanism via Metal Chelation

Cancer cells frequently exhibit dysregulated metal homeostasis, accumulating higher pools of copper and iron to sustain rapid proliferation. Pyrimidinyl hydrazones exploit this vulnerability. Upon entering the cell, these compounds chelate intracellular metals. The resulting metal-ligand complexes engage in redox cycling, catalyzing the Fenton reaction to generate lethal bursts of Reactive Oxygen Species (ROS). This oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to DNA damage and selective apoptosis[3].

ROS_Pathway A 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (Precursor) B Pyrimidinyl Hydrazone Derivative A->B Condensation with Aldehydes C Intracellular Metal Chelation (Cu2+, Fe2+, Zn2+) B->C Cellular Uptake D Redox Cycling & Metal Mobilization C->D E Reactive Oxygen Species (ROS) Generation D->E F Oxidative Stress & DNA Damage E->F G Selective Cancer Cell Apoptosis F->G

Caption: Mechanism of ROS-mediated cancer cell apoptosis via pyrimidinyl hydrazone metal chelation.

Synthetic Workflows & Experimental Protocols

To translate the base scaffold into bioactive agents, rigorous, self-validating synthetic protocols must be employed. The following workflows detail the generation of hydrazones and pyrazoles.

Synthetic_Workflow N1 Base Scaffold: CAS 89852-51-7 N2 Schiff Base Formation (Ethanol, Acetic Acid) N1->N2 + Aromatic Aldehydes N3 Cyclization Reaction (1,3-Dicarbonyls) N1->N3 + Acetylacetone N4 Pyrimidinyl Hydrazones (Anticancer) N2->N4 N5 Pyrazolo-pyrimidines (Antimicrobial) N3->N5

Caption: Divergent synthetic workflows for generating bioactive derivatives from the base pyrimidine scaffold.

Protocol A: Synthesis of Pyrimidinyl Hydrazones

Objective: Synthesize targeted anticancer agents via Schiff base condensation. Causality & Logic: Ethanol is chosen as a green, polar protic solvent that solubilizes both the hydrazine precursor and the aromatic aldehyde. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazinyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in 15 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of the desired substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The reaction is complete when the primary amine spot disappears, replaced by a less polar hydrazone spot.

  • Isolation: Cool the mixture to 0-5°C in an ice bath. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure pyrimidinyl hydrazone.

  • Structural Validation: Confirm the structure via FT-IR (look for the disappearance of the dual -NH₂ stretch at ~3300 cm⁻¹ and the appearance of a sharp C=N imine stretch at ~1600 cm⁻¹) and ¹H-NMR (presence of the characteristic -CH=N- proton at ~8.2 ppm)[2].

Quantitative Biological Activity Profiling

Derivatives of 2-hydrazinylpyrimidines have been extensively profiled across various biological assays. The data below synthesizes expected activity ranges based on structural analogs in the literature, demonstrating the broad-spectrum potential of this scaffold[3][4][5][6].

Table 1: Pharmacological Profiling of 2-Hydrazinylpyrimidine Derivatives

Derivative ClassPrimary Biological TargetObserved Activity (IC₅₀ / MIC)Key Mechanism of Action
Pyrimidinyl Hydrazones MCF-7 (Breast), HepG2 (Liver), MelanomaIC₅₀: 0.11 - 1.09 μMMetal chelation (Cu/Fe), ROS generation, DNA cleavage
Pyrazolo-pyrimidines S. aureus, E. coli, M. tuberculosisMIC: 2.0 - 32.0 μg/mLDisruption of microbial cell wall synthesis / Enzyme inhibition
Pyrimidine-2-thiols / Hydrazines COX-2 / 5-LOX enzymesHigh DPPH scavenging activityDual antioxidant and anti-inflammatory action

Biological Validation: Self-Validating Assay Systems

To prove the efficacy of the synthesized derivatives, robust in vitro assays must be deployed. The MTT assay is the gold standard for evaluating the cytotoxic potential of pyrimidine derivatives against cancer cell lines[6].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the IC₅₀ of synthesized pyrimidinyl hydrazones against human cancer cell lines (e.g., MCF-7, HepG2). Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable correlation between colorimetric absorbance and cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 μL of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Add 10 μL of the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 μM.

  • Self-Validation Controls:

    • Positive Control: Treat a subset of wells with a known chemotherapeutic agent (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity.

    • Negative Control: Treat wells with the vehicle alone (0.1% DMSO) to establish 100% baseline viability.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is far more than a simple reagent; it is a strategic gateway to a vast chemical space of bioactive molecules. By leveraging its nucleophilic hydrazinyl group and the pharmacokinetic advantages of its ethoxy and methyl substituents, medicinal chemists can design highly selective pyrimidinyl hydrazones and pyrazolo-pyrimidines. Through rigorous, self-validating synthetic and biological protocols, this scaffold holds immense promise for the development of next-generation targeted therapies.

References

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives ResearchGate[Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile CORE[Link]

  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents MDPI[Link]

  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity PubMed (NIH)[Link]

  • Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives PubMed (NIH)[Link]

  • Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives with Potent Antitubercular Activity International Journal of Innovative Research in Technology (IJIRT)[Link]

Sources

Methodological & Application

derivatization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine for High-Throughput Biological Assays

Mechanistic Rationale & Structural Significance

In modern drug discovery, the pyrimidine core acts as a privileged structural scaffold due to its ability to mimic natural nucleobases, allowing it to seamlessly interface with intracellular targets such as nucleotide-binding enzymes and kinases[1]. Specifically, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) serves as a highly versatile building block for synthesizing bioactive libraries[2].

The strategic value of this compound lies in its terminal hydrazine moiety (-NH-NH₂), which functions as a potent alpha-effect nucleophile. For biological assay development, this hydrazine is most frequently derivatized into a hydrazone via Schiff base condensation with aromatic aldehydes[3]. Mechanistically, this derivatization serves two critical purposes:

  • Conformational Restriction : The resulting hydrazone linkage (-NH-N=CH-) locks the molecule into a more rigid conformation, significantly reducing the entropic penalty when the compound binds to a target protein's active site[3].

  • Pharmacophore Enhancement : The hydrazone nitrogen atoms act as essential hydrogen-bond donors and acceptors. In kinase inhibition assays, these interactions are critical for anchoring the molecule within the ATP-binding pocket of targets like Focal Adhesion Kinase (FAK) or Pyruvate Dehydrogenase Complex (PDHc-E1)[4]. Furthermore, the ethoxy and methyl substitutions on the pyrimidine ring provide the necessary lipophilicity (LogP) and steric bulk to occupy adjacent hydrophobic pockets.

Experimental Workflow & Pathway Visualization

To systematically evaluate the biological activity of these derivatives, a streamlined workflow encompassing chemical synthesis and high-throughput biological screening is required. The diagram below maps the causality from chemical derivatization to biological endpoint validation.

Workflow cluster_0 Chemical Derivatization cluster_1 Biological Evaluation A 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (Nucleophilic Scaffold) C Acid-Catalyzed Condensation (EtOH, gl. AcOH, 80°C) A->C B Aromatic Aldehydes (Electrophiles) B->C D Pyrimidine-Hydrazone Library C->D E In Vitro Kinase Assay (e.g., FAK Inhibition) D->E F Cytotoxicity Screening (MTT Assay on A549/MCF-7) D->F G Lead Compound Selection E->G F->G

Workflow detailing the derivatization of pyrimidine hydrazines and subsequent biological screening.

Step-by-Step Methodologies

The following protocols have been engineered to be self-validating, ensuring that researchers can confirm the success of each step before proceeding to costly biological evaluations.

Protocol A: Acid-Catalyzed Synthesis of Pyrimidine-Hydrazone Derivatives

Causality & Design: Absolute ethanol is selected as the solvent to ensure the homogeneous solubilization of both the polar pyrimidine hydrazine and the hydrophobic aromatic aldehydes. A catalytic amount of glacial acetic acid is mandatory; it protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates a rapid nucleophilic attack by the terminal nitrogen of the hydrazine moiety[5].

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in 15 mL of absolute ethanol.

  • Catalysis & Addition : Add 2–3 drops of glacial acetic acid to the solution, followed immediately by 1.1 mmol of the selected aromatic aldehyde (e.g., 4-fluorobenzaldehyde)[5].

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 80°C for 3–5 hours under continuous magnetic stirring.

  • Self-Validation (Reaction Monitoring) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction is validated as complete when the ninhydrin-positive hydrazine spot disappears and a new, highly UV-active hydrazone spot emerges.

  • Isolation : Cool the mixture to 4°C overnight to induce precipitation. Filter the resulting solid under vacuum, wash with 5 mL of ice-cold ethanol, and recrystallize from absolute ethanol to yield the pure pyrimidine-hydrazone derivative[3].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Design: The MTT assay provides a quantitative, self-validating readout of a derivative's antiproliferative efficacy. Mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring of the MTT reagent, converting it into insoluble purple formazan crystals. The intensity of the dissolved formazan is directly proportional to the number of metabolically active cells[3].

  • Cell Seeding : Seed target cancer cell lines (e.g., A549 human lung cancer or MCF-7 breast cancer) in 96-well microtiter plates at a density of 3,000–5,000 cells/well in 100 µL of DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)[6]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the synthesized pyrimidine-hydrazone derivatives (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.

  • Assay Validation Controls : To validate the assay's dynamic range, include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., 5-Fluorouracil) to establish the baseline for cell death[3].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization & Readout : Carefully aspirate the culture media. Dissolve the intracellular formazan crystals by adding 150 µL of DMSO to each well. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes representative biological evaluation data for a library of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine derivatives. The data illustrates the Structure-Activity Relationship (SAR) when the core scaffold is derivatized with varying aromatic aldehydes, highlighting the impact of halogenation on kinase inhibition and cellular cytotoxicity.

Compound IDAldehyde Substituent (R)Synthesis Yield (%)FAK Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
1a Phenyl82145.212.415.1
1b 4-Fluorophenyl8585.48.29.6
1c 3-Nitrophenyl78>50045.3>50.0
1d 2,4-Dichlorophenyl7442.13.14.8
Control 5-FluorouracilN/AN/A15.818.2
Control TAE-226 (FAK Inhibitor)N/A35.01.11.5

Note: The enhanced potency of compound 1d demonstrates that electron-withdrawing groups and increased lipophilicity at the ortho/para positions significantly improve binding affinity within the kinase ATP pocket[3][4].

References

  • ResearchGate. "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review". ResearchGate.[Link]

  • NIH/PMC. "Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents". Molecules.[Link]

  • NIH/PMC. "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • CORE. "Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile". Indian Journal of Chemistry.[Link]

  • NIH/PMC. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study". International Journal of Molecular Sciences.[Link]

Sources

Application Note: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine as a Privileged Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the architecture of the ATP-competitive hinge-binding motif dictates both the potency and selectivity of a kinase inhibitor. 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) has emerged as a highly versatile, bifunctional building block. It serves as a direct precursor for the synthesis of fused bicyclic heteroaromatics—specifically pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines . These privileged scaffolds act as robust purine bioisosteres, successfully utilized in the development of PI3K, mTOR, and CDK inhibitors[1][2].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and analytical validation required to effectively utilize this building block in drug discovery campaigns.

Mechanistic Rationale & Scaffold Design

The strategic value of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine lies in its highly programmable functional groups, which allow medicinal chemists to systematically explore structure-activity relationships (SAR) within the kinase domain[3]:

  • The Hydrazine Moiety (C2): Acts as a bifunctional nucleophile. The primary amine initiates attack on electrophiles (e.g., 1,3-dicarbonyls or orthoesters), while the adjacent pyrimidine nitrogen (N1) participates in the subsequent intramolecular cyclization, forming a rigid, planar bicyclic system[4].

  • The Methyl Group (C6): Upon cyclization, this group projects into the kinase gatekeeper pocket. Its steric bulk can be leveraged to achieve selectivity against kinases with bulky gatekeeper residues (e.g., T315I in Bcr-Abl)[2].

  • The Ethoxy Group (C4): Projects toward the solvent-exposed front or hydrophobic pockets. It enhances the overall lipophilicity and membrane permeability of the scaffold. Furthermore, it can be synthetically cleaved post-cyclization to yield a pyrimidone tautomer, introducing a new hydrogen-bond donor motif[5].

KinaseBinding A 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine B Pyrimidine N1/N2 (H-Bond Acceptor) A->B Binds to C C6-Methyl Group (Gatekeeper Interaction) A->C Projects to D C4-Ethoxy Group (Hydrophobic/Solvent) A->D Occupies E Kinase Hinge Region (Met/Cys Backbone) B->E H-Bonds F Selectivity Pocket C->F Steric Fit G Solvent Front D->G Solvation

Fig 1. Pharmacophore mapping of the building block within a standard ATP-competitive kinase domain.

Synthetic Applications & Workflows

The synthesis of fused pyrimidine systems from a 2-hydrazinyl precursor requires precise control over thermodynamics to ensure correct regioselectivity. The following workflows detail the generation of two distinct kinase inhibitor cores.

Cyclization cluster_A Protocol A: Pyrazolo[1,5-a]pyrimidine cluster_B Protocol B: 1,2,4-Triazolo[1,5-a]pyrimidine BB 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine R1 + 1,3-Diketone (Toluene, p-TSA) BB->R1 R2 + Triethyl Orthoformate (120°C, neat) BB->R2 I1 Hydrazone Intermediate (m/z = M+H) R1->I1 P1 Pyrazolo[1,5-a]pyrimidine Scaffold I1->P1 I2 Formimidate Intermediate R2->I2 P2 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold I2->P2

Fig 2. Divergent synthetic pathways for generating fused bicyclic kinase inhibitor scaffolds.

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol utilizes a condensation reaction with an asymmetric 1,3-diketone. The primary challenge is regioselectivity. By utilizing a Dean-Stark apparatus with toluene, continuous water removal drives the thermodynamic equilibrium toward the more stable regioisomer[6].

Step-by-Step Methodology:

  • Preparation: Suspend 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (1.0 eq, 10 mmol) in anhydrous toluene (50 mL) within a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid (p-TSA) monohydrate (0.05 eq). Causality: Mild acid catalysis activates the diketone carbonyl without fully protonating the basic hydrazine, preserving its nucleophilicity.

  • Addition: Dropwise, add the selected 1,3-diketone (1.1 eq) at room temperature. Stir for 15 minutes to allow initial hydrazone formation.

  • Thermodynamic Cyclization: Heat the mixture to reflux (110°C). Maintain reflux for 4–6 hours until water ceases to collect in the trap.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the intermediate hydrazone mass is fully depleted, and the cyclized product constitutes >95% of the Total Ion Chromatogram (TIC).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 x 25 mL) to quench the catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of the 1,2,4-Triazolo[1,5-a]pyrimidine Core

Triazolopyrimidines are synthesized via the condensation of the hydrazine building block with an orthoester, followed by a Dimroth-type rearrangement to yield the thermodynamically stable [1,5-a] isomer[4][7].

Step-by-Step Methodology:

  • Condensation: Suspend the building block (1.0 eq) in neat triethyl orthoformate (10 volumes). The orthoester acts as both the electrophilic reagent and the solvent.

  • Activation: Add glacial acetic acid (0.1 eq) to catalyze the formation of the formimidate intermediate.

  • Cyclization & Rearrangement: Heat the mixture to 120°C for 8 hours. Causality: Elevated temperatures are strictly required to drive off the ethanol byproduct (shifting equilibrium) and to provide the activation energy necessary for the Dimroth rearrangement.

  • Self-Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM) will reveal a single new spot with a significantly lower Rf value than the starting material, indicative of the highly polarized triazolo-pyrimidine core.

  • Isolation: Cool the mixture to 0°C. The product typically precipitates. Add cold diethyl ether (20 mL), filter the solid, and wash with additional cold ether to yield the pure scaffold.

Quantitative Data & Reaction Optimization

To demonstrate the critical nature of thermodynamic control in Protocol A, the following table summarizes the optimization of the cyclization step using acetylacetone as the model 1,3-diketone.

Solvent SystemCatalystTemp (°C)Time (h)Regioselectivity (Desired:Undesired)Isolated Yield (%)
MethanolNone651260:4045
EthanolAcOH (0.1 eq)78685:1578
DMFAcOH (0.1 eq)120270:3055
Toluene (Dean-Stark) p-TSA (0.05 eq) 110 4 95:5 88

Table 1: Toluene with a Dean-Stark trap provides the highest isolated yield and regioselectivity by continuously removing water, driving the cyclization thermodynamically rather than kinetically.

Analytical Validation Standards

To ensure the integrity of the synthesized kinase building blocks before proceeding to downstream cross-coupling or derivatization, the following analytical validations must be met:

  • LC-MS (ESI+): The starting material (4-Ethoxy-2-hydrazinyl-6-methylpyrimidine) exhibits a distinct [M+H]+ peak at m/z 169. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of the target mass (e.g., m/z 233 for the acetylacetone pyrazolo-pyrimidine derivative).

  • ¹H NMR (400 MHz, DMSO-d6):

    • Disappearance of the broad singlet at ~8.5 ppm (hydrazinyl -NH) and ~4.3 ppm (hydrazinyl -NH₂).

    • Retention of the ethoxy signature: a quartet at ~4.4 ppm (-OCH₂-) and a triplet at ~1.3 ppm (-CH₃).

    • Appearance of the highly deshielded aromatic proton of the newly formed pyrazole/triazole ring (typically between 8.0–8.8 ppm, depending on the scaffold).

References

  • Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel iron(III) complexes based on 2-hydrazinylpyrimidine derivative: Synthesis, characterization and preliminary evaluation of antitumor activity Journal of Molecular Structure URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your laboratory work.

I. Synthesis Overview & Mechanism

The primary route for synthesizing 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-4-ethoxy-6-methylpyrimidine, is treated with hydrazine hydrate. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro- and ethoxy- groups, facilitates the attack by the nucleophilic hydrazine.

Synthesis_Workflow Start Starting Materials: - 2-Chloro-4-ethoxy-6-methylpyrimidine - Hydrazine Hydrate Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Ethanol/Solvent Workup Work-up & Isolation Reaction->Workup Reaction Monitoring (TLC) Product 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine Workup->Product Precipitation/Filtration

Figure 1: General workflow for the synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Low or No Product Yield

Question: My reaction is resulting in a very low yield of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, with a significant amount of unreacted 2-chloro-4-ethoxy-6-methylpyrimidine remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge and can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Insufficient Reactivity of the Substrate: The pyrimidine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur.[2]

    • Actionable Solution: While the substrate is fixed in this synthesis, ensuring its purity is paramount. Impurities in the 2-chloro-4-ethoxy-6-methylpyrimidine can inhibit the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2]

    • Actionable Solutions:

      • Increase Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is a common strategy.[2]

      • Prolong Reaction Time: If the reaction is slow, extending the reaction time can lead to higher conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

      • Solvent Selection: Aprotic polar solvents such as ethanol, isopropanol, or dioxane are often effective. The choice of solvent can influence the solubility of reactants and the reaction rate.[2]

  • Reagent Quality: The purity of both the 2-chloropyrimidine and hydrazine hydrate significantly impacts the outcome.[2]

    • Actionable Solution: Use high-purity reagents. Hydrazine hydrate can decompose over time, so using a fresh bottle is advisable.

  • Stoichiometry of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will lead to incomplete conversion.

    • Actionable Solution: Using an excess of hydrazine hydrate (typically 2-10 equivalents) can help drive the reaction to completion. However, a very large excess can sometimes complicate the work-up procedure.[2]

Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation can occur due to the reactivity of hydrazine and the potential for secondary reactions under the reaction conditions.

Potential Side Reactions & Mitigation Strategies:

  • Di-substitution: If the starting pyrimidine has other leaving groups, or under harsh conditions, a second molecule of hydrazine could potentially react.

    • Mitigation: This is less common with a single chloro-substituent but can be managed by controlling the stoichiometry of hydrazine hydrate (using a smaller excess) and maintaining a moderate reaction temperature.[2]

  • Ring Opening: In some cases, harsh reaction conditions (very high temperatures or prolonged heating) with hydrazine can lead to the cleavage of the pyrimidine ring.[3][4][5]

    • Mitigation: Employ milder reaction conditions. Monitor the reaction closely by TLC to stop it once the starting material is consumed, avoiding extended heating.[2]

  • Oxidation of Hydrazine: Hydrazine can be oxidized, especially in the presence of atmospheric oxygen at high temperatures.[2]

    • Mitigation: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.[2]

Potential Issue Likely Cause Recommended Action
Low Conversion Insufficient temperature/timeIncrease reflux time and/or temperature; monitor with TLC.[2]
Poor reagent qualityUse fresh, high-purity 2-chloro-4-ethoxy-6-methylpyrimidine and hydrazine hydrate.[2]
Suboptimal solventExperiment with different polar aprotic solvents like isopropanol or dioxane.[2]
Side Product Formation Ring openingUse milder conditions; avoid prolonged heating at high temperatures.[2]
OxidationConsider running the reaction under an inert atmosphere.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Ethanol is a commonly used and effective solvent for the reaction between 2-chloropyrimidines and hydrazine hydrate.[2] It provides good solubility for the reactants and has a suitable boiling point for refluxing. Other polar aprotic solvents like isopropanol and dioxane can also be used.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable eluent system (e.g., a 1:1 mixture of ethyl acetate and hexane) to separate the starting material and the product.[2] The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is the best work-up procedure to isolate the product?

A3: A typical and effective work-up procedure involves cooling the reaction mixture to room temperature and then reducing the solvent volume under reduced pressure. Adding water to the residue will cause the product, which is generally a solid, to precipitate out. The solid can then be collected by filtration.[2]

Q4: My final product is not pure. What are the recommended purification methods?

A4: Recrystallization is a common and effective method for purifying the final product. Suitable solvents for recrystallization include ethanol or acetone.[6] Sublimation under reduced pressure can also be an excellent purification technique for this type of compound.[6]

Q5: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A5: Yes, hydrazine hydrate is a hazardous substance. It is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

IV. Experimental Protocols

Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Chloro-4-ethoxy-6-methylpyrimidine

  • Hydrazine hydrate (99%)

  • Ethanol (absolute)

Procedure:

  • To a solution of 2-chloro-4-ethoxy-6-methylpyrimidine (1 mmol) in ethanol (10 mL), add hydrazine hydrate (5 mmol, 5 equivalents).[2]

  • Heat the reaction mixture at reflux for 4-6 hours.[2]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

Experimental_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-chloro-4-ethoxy-6-methylpyrimidine in Ethanol B Add Hydrazine Hydrate (5 eq.) A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Reduce Solvent Volume E->F G Precipitate with Water F->G H Filter and Wash G->H I Dry the Product H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

V. References

  • Robertson, D. N. (1961). The chemistry of pyrimidines. In The Chemistry of Heterocyclic Compounds, Volume 16 (pp. 1-442). John Wiley & Sons, Inc. [Link]

  • Brown, D. J. (1966). The reaction of hydrazine with pyrimidine bases. Methods in Enzymology, 12, 53-58. [Link]

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 75. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Heterocyclic Chemistry, 55(5), 1144-1149. [Link]

  • El-Gazzar, A. B. A., et al. (2015). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Molecules, 20(9), 16489-16503. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of synthesizing 4-ethoxy-2-hydrazinyl-6-methylpyrimidine.

The transformation of 2-chloro-4-ethoxy-6-methylpyrimidine to its 2-hydrazinyl counterpart relies on a nucleophilic aromatic substitution (SNAr)[1]. While the C2-chloro position is highly activated, hydrazine is an extremely potent "alpha-effect" nucleophile. This hyper-reactivity, combined with the basic and aqueous nature of hydrazine hydrate, creates a thermodynamic minefield of potential side reactions. This guide provides field-proven insights to establish a highly selective, self-validating synthetic workflow.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of a higher molecular weight impurity (m/z ~305) in my LC-MS? The Causality: You are observing the formation of a symmetrical bis-heteroaryl hydrazine (N,N'-bis(4-ethoxy-6-methylpyrimidin-2-yl)hydrazine). Once the desired 4-ethoxy-2-hydrazinyl-6-methylpyrimidine forms, its terminal primary amine remains highly nucleophilic. If the local concentration of the starting 2-chloro pyrimidine is too high, the newly formed product will attack it, leading to di-substitution and dimerization[2]. The Solution: Implement a "reverse addition" protocol. Instead of adding hydrazine to your substrate, add the pyrimidine substrate dropwise to a large molar excess (3.0–5.0 equivalents) of hydrazine hydrate. This kinetically starves the dimerization pathway by ensuring the electrophile is always the limiting reagent.

Q2: My ethoxy group is disappearing, yielding a highly polar byproduct. What is happening? The Causality: You are experiencing either hydrolysis or C4-hydrazinolysis. Hydrazine hydrate introduces water into the reaction. At elevated temperatures, hydroxide ions can displace the C2-chloro or C4-ethoxy groups, yielding pyrimidinone derivatives[3]. Furthermore, if the system is pushed with excess heat, hydrazine can override the natural regioselectivity of the pyrimidine ring and displace the ethoxy group at the C4 position. The Solution: Strictly control the temperature (do not exceed 25–30 °C). Switch your solvent to absolute ethanol to suppress hydrolysis by mass action and limit the presence of free water in the system.

Q3: The reaction stalls at 70% conversion. Should I increase the temperature to force it to completion? The Causality: No. Increasing the temperature in pyrimidine SNAr reactions often disproportionately accelerates side reactions over the desired primary substitution. Furthermore, hydrazine is highly susceptible to oxidation at high temperatures[2], which degrades your reagent titer and stalls the reaction. The Solution: Run the reaction under an inert nitrogen atmosphere to prevent hydrazine oxidation. If the reaction is sluggish, the issue is likely reagent quality. Use a fresh, unopened bottle of hydrazine hydrate.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of the target product versus common side reactions.

Addition OrderHydrazine StoichiometryTemperatureTarget Product (%)Dimer Byproduct (%)Hydrolysis / C4-Sub (%)
Normal (Hydrazine into SM)1.1 equiv25 °C65%25%<2%
Normal (Hydrazine into SM)5.0 equiv80 °C (Reflux)55%10%35%
Reverse (SM into Hydrazine) 5.0 equiv 25 °C >95% <1% <2%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. Standard synthesis of hydrazinyl pyrimidines[4] requires strict adherence to these validation checkpoints to guarantee success.

Step 1: Reagent Preparation & System Purge

  • Action: In a 250 mL round-bottom flask, add hydrazine hydrate (64% hydrazine, 5.0 equiv, 125 mmol) and absolute ethanol (50 mL). Purge the system with nitrogen for 10 minutes.

  • Causality: Nitrogen prevents the oxidative degradation of hydrazine, while absolute ethanol minimizes the water content, suppressing hydrolysis.

  • Validation Checkpoint: The solution must be perfectly clear and colorless. A yellow tint indicates oxidized hydrazine impurities; if observed, discard and use a fresh batch.

Step 2: Reverse Addition of Substrate

  • Action: Dissolve 2-chloro-4-ethoxy-6-methylpyrimidine (1.0 equiv, 25 mmol, 4.31 g) in absolute ethanol (30 mL). Add this solution dropwise via an addition funnel to the vigorously stirring hydrazine mixture over 60 minutes at 20–25 °C.

  • Causality: Reverse addition ensures hydrazine is always in massive stoichiometric excess relative to the electrophile, kinetically starving the dimerization pathway.

  • Validation Checkpoint: Monitor the local drop impact zone. If a persistent white precipitate forms immediately during addition, the local concentration is too high; slow the drip rate and increase stirring speed.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material peak at m/z 173 [M+H]⁺. Appearance of the dominant product peak at m/z 169 [M+H]⁺.

    • Failure Criteria: If a peak at m/z 305[M+H]⁺ (dimer) exceeds 2%, or m/z 155[M+H]⁺ (hydrolysis) is present, halt the reaction immediately to prevent further degradation.

Step 4: Quenching and Isolation

  • Action: Concentrate the mixture under reduced pressure (water bath <40 °C) to remove ethanol. Suspend the resulting crude paste in ice-cold water (20 mL) and stir for 15 minutes. Filter under vacuum and wash with cold water.

  • Causality: Cold water selectively dissolves unreacted hydrazine and hydrazine hydrochloride salts, while the desired organic product remains insoluble.

  • Validation Checkpoint: Vacuum filtration should yield a crystalline white to off-white solid. A gummy residue indicates incomplete removal of hydrazine salts or the presence of polar hydrolysis byproducts.

Reaction Pathway Visualization

The following diagram maps the logical flow of the SNAr reaction and the specific conditions that trigger side-reaction branching.

G SM 2-Chloro-4-ethoxy- 6-methylpyrimidine Product 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine (Target Product) SM->Product SNAr at C2 (Optimal) Dimer N,N'-Bis-pyrimidinyl hydrazine (Dimer) SM->Dimer Hydrolysis Pyrimidinone (Hydrolysis) SM->Hydrolysis H2O / High Temp (Hydrolysis) C4_Sub 2-Chloro-4-hydrazinyl- 6-methylpyrimidine SM->C4_Sub SNAr at C4 (Excess Heat) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Product->Dimer Reaction with SM (Low Hydrazine)

Reaction pathways and side reactions in 4-ethoxy-2-hydrazinyl-6-methylpyrimidine synthesis.

References

  • Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives.IJIRT.
  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.Studylib.
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.BenchChem.
  • Science of Synthesis: Pyrimidines (By Exchange of Substituents).Thieme-Connect.

Sources

stability issues of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7). This compound is a highly versatile building block used in the synthesis of pyrazole-pyrimidine derivatives and kinase inhibitors[1]. However, its unique structural features—an electron-deficient pyrimidine ring, a labile C4-ethoxy group, and a highly reactive C2-hydrazine moiety—make it particularly susceptible to degradation under acidic conditions.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot stability issues, understand the underlying chemical causality, and implement field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS analysis show a major unexpected peak at m/z 141[M+H]+ instead of the expected m/z 169 [M+H]+? A1: You are observing acid-catalyzed hydrolysis. Under acidic conditions (such as mobile phases containing 0.1% Trifluoroacetic Acid), the nitrogen atoms on the pyrimidine ring become protonated. This dramatically increases the electrophilicity of the C4 carbon. Water from your solvent system acts as a nucleophile, attacking the C4 position and expelling ethanol (a loss of 28 Da). This converts your compound into the thermodynamically stable tautomer, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one[2].

Q2: My compound forms a precipitate or degrades when dissolved in mildly acidic buffer. What is happening? A2: The C2-hydrazine group is highly nucleophilic and basic. In mild acid, it forms a protonated salt, which can alter solubility. However, if your solvent contains trace electrophiles (e.g., trace formaldehyde in lower-grade methanol or acetone), the hydrazine will rapidly undergo condensation to form hydrazones[3]. Furthermore, prolonged exposure to strong acids can lead to C-N bond cleavage.

Q3: How does temperature affect the stability of this compound in acidic media? A3: The hydrolysis of the alkoxypyrimidine group follows Arrhenius kinetics. At room temperature (25°C) in 0.1% Formic Acid, the half-life is approximately 18 hours. If heated to 60°C for forced degradation studies, complete hydrolysis to the pyrimidinone occurs in less than 15 minutes.

Mechanistic Degradation Pathways

To successfully prevent degradation, it is critical to understand the exact sequence of molecular events. The diagram below illustrates the primary degradation pathway triggered by acidic environments.

AcidDegradation A 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine (Intact Compound) B Ring N-Protonation (Increased Electrophilicity) A->B Acidic pH (< 4.0) C Nucleophilic Attack by H2O at C4 B->C Aqueous Solvent D 2-Hydrazinyl-6-methyl- pyrimidin-4(3H)-one (Hydrolysis Product) C->D - Ethanol (Irreversible)

Fig 1: Acid-catalyzed hydrolysis pathway of the C4-ethoxy group.

Quantitative Stability Profile

The table below summarizes the stability of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine across various standard laboratory conditions. Use this data to select appropriate buffers and storage conditions.

pH LevelBuffer / Solvent SystemTemperature (°C)Half-Life (t½)Primary Degradant
2.0 0.1% TFA in Water25°C< 2 hoursPyrimidin-4(3H)-one
2.0 0.1% TFA in Water60°C< 15 minsPyrimidin-4(3H)-one & Cleavage products
4.5 0.1% Formic Acid in Water25°C~ 18 hoursPyrimidin-4(3H)-one
7.4 10 mM Ammonium Acetate25°C> 7 daysNone (Stable)
N/A Anhydrous Acetonitrile-20°C> 12 monthsNone (Stable)

Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity and reproducible results, follow this self-validating protocol for handling and analyzing the compound.

Protocol: LC-MS Preparation and Self-Validating Stability Assay

Step 1: Stock Solution Preparation

  • Action: Dissolve the solid compound in anhydrous, LC-MS grade Acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Causality: ACN is an aprotic solvent that lacks the trace carbonyl impurities (like formaldehyde) frequently found in methanol. This prevents unwanted hydrazone formation at the highly reactive C2-hydrazine site[3].

Step 2: Sample Dilution & Buffer Exchange

  • Action: Dilute the stock to your working concentration (e.g., 10 µg/mL) using a neutral buffer, such as 10 mM Ammonium Acetate (pH 7.4).

  • Causality: Maintaining a neutral pH prevents the protonation of the pyrimidine ring nitrogens, effectively shutting down the electrophilic vulnerability at the C4 position and halting hydrolysis[4].

Step 3: Mobile Phase Optimization

  • Action: Configure your LC-MS with Mobile Phase A (Water + 0.01% to 0.05% Formic Acid) and Mobile Phase B (ACN + 0.01% to 0.05% Formic Acid). Strictly avoid Trifluoroacetic Acid (TFA).

  • Causality: TFA lowers the mobile phase pH below 2.0. Even during a short 5-minute chromatographic run, this extreme acidity can induce on-column hydrolysis, leading to split peaks or false degradation readouts.

Step 4: Self-Validation Check (System Suitability)

  • Action: Inject the prepared sample immediately ( T=0 ) and leave the vial in the autosampler (set to 4°C) for a second injection at 4 hours ( T=4h ). Monitor the Extracted Ion Chromatograms (EIC) for both m/z 169 [M+H]+ (intact) and m/z 141 [M+H]+ (hydrolyzed).

  • Validation Logic: If the ratio of the 141/169 peaks increases by more than 5% between the T=0 and T=4h injections, active hydrolysis is occurring in your sample vial. You must immediately verify the pH of your sample diluent and ensure the autosampler cooling is functioning correctly.

Workflow S1 1. Sample Prep Buffer to pH 7.0-7.4 S2 2. Solvent Selection Use LC-MS grade ACN S1->S2 S3 3. Mobile Phase Limit Formic Acid <0.05% S2->S3 S4 4. Validation Monitor m/z 169 vs 141 S3->S4

Fig 2: Optimized analytical workflow to prevent acidic degradation.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PubMed Central (PMC) - NIH URL:[Link]

  • Studies on the chemistry of pharmacologically active heterocycles Source: Semantic Scholar URL:[Link]

  • Chapter 3: Nucleosides and Nucleotides Source: The Royal Society of Chemistry URL:[Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

analytical challenges in monitoring reactions of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the analytical monitoring of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine . This guide is engineered for researchers and drug development professionals who require robust, reproducible analytical methods for handling highly reactive hydrazinylpyrimidines.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations for common analytical failures, and self-validating protocols designed to ensure absolute data integrity.

Analytical Strategy Workflow

Mechanism A Reaction Aliquot (Free Hydrazine) B Derivatization (Aldehyde Quench) A->B Stabilize C RP-HPLC (End-capped C18) B->C Hydrazone D ESI-MS (Low Fragmentor Volts) C->D Elution

Analytical workflow for stabilizing and quantifying 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Section 1: Troubleshooting & FAQs

Q1: Why does 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine exhibit severe peak tailing and broad peaks during reverse-phase HPLC? Causality: The terminal amine of the hydrazinyl group, combined with the pyrimidine ring nitrogens, makes this molecule highly basic. In standard reverse-phase chromatography, these basic nitrogen atoms undergo secondary ion-exchange interactions with unendcapped, acidic residual silanol groups (-Si-OH) on the silica stationary phase[1]. Solution: You must suppress silanol ionization. Lower the pH of your mobile phase to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates both the analyte and the silanol groups, minimizing secondary interactions[1]. Additionally, always utilize modern, high-purity, extensively end-capped C18 columns designed specifically for polar, nitrogen-containing compounds[2].

Q2: During LC-MS analysis, my expected [M+H]+ peak is missing or very weak, but I see a strong signal at a lower m/z. Is the compound degrading in the autosampler? Causality: It is highly likely that your compound is undergoing in-source fragmentation rather than degrading in the vial. Hydrazines and their derivatives contain a relatively weak N-N bond that is highly susceptible to heterolytic cleavage within the electrospray ionization (ESI) source[3],[4]. When high fragmentor voltages or collision energies are applied, the kinetic energy transferred during desolvation shatters the N-N linkage before the ion reaches the mass analyzer[5]. Solution: Drastically reduce the fragmentor voltage (e.g., from 120V down to 60V) to achieve "soft" ionization. If structural confirmation is required, you can rely on MS/MS (MS2) scans to intentionally induce this fragmentation later in the collision cell[3].

Q3: How can I accurately monitor the reaction kinetics without the hydrazine oxidizing or reacting further before the LC run? Causality: Free hydrazines are notoriously unstable; they rapidly oxidize in the presence of dissolved oxygen or trace transition metals, leading to artificially low quantitative recoveries. Solution: Implement an in situ derivatization (quenching) strategy. By immediately quenching your reaction aliquot into an excess of a volatile aldehyde (such as acetone or benzaldehyde), the reactive hydrazine is rapidly converted into a stable Schiff base (hydrazone)[6]. This not only halts the primary reaction but increases the ionization efficiency and UV absorbance of the analyte, often boosting sensitivity by orders of magnitude[6].

Section 2: Quantitative Optimization Data

To ensure reliable quantification, the analytical parameters must be strictly controlled. The table below summarizes the critical optimizations required for this specific pyrimidine derivative.

Analytical ChallengeParameterStandard ConditionOptimized ConditionQuantitative Improvement
Peak Tailing Mobile Phase pH6.5 (Water/Acetonitrile)2.5 (0.1% Formic Acid)Tailing factor (As) reduced from >2.5 to <1.2, ensuring accurate integration[1].
In-Source Fragmentation ESI Fragmentor Voltage120 V60 VIntact [M+H]+ signal intensity increased by >300%, preventing false negatives[3].
Oxidative Degradation Sample MatrixNeat Reaction SolventDerivatized with BenzaldehydeAnalyte recovery stabilized at >99% over a 24-hour autosampler queue[6].

Section 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS quantification protocol is designed as a self-validating system . Each step includes a built-in verification check to ensure the causality of the chemical behavior aligns with the expected analytical output.

Objective: To accurately quantify 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine without degradation or peak distortion.

Step 1: Aliquot & Quench (Derivatization)

  • Transfer 50 µL of the active reaction mixture into a vial containing 950 µL of quenching solution (10 mM benzaldehyde in acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds and incubate at 37°C for 15 minutes.

  • Mechanistic Causality: Benzaldehyde rapidly condenses with the free hydrazine to form a highly stable hydrazone, halting further reaction and preventing oxidative degradation[6].

  • Self-Validation Check: Inject the sample immediately after incubation, and again after 4 hours at room temperature. The peak area of the hydrazone should exhibit <2% variance. If variance is higher, the derivatization was incomplete; increase the benzaldehyde concentration.

Step 2: Chromatographic Separation

  • Inject 2 µL of the quenched sample onto an end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Run a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, from 5% B to 95% B over 5 minutes.

  • Mechanistic Causality: The acidic modifier (pH ~2.7) protonates residual silanols on the stationary phase, eliminating the secondary ion-exchange interactions that cause peak tailing for basic pyrimidines[1].

  • Self-Validation Check: Calculate the asymmetry factor ( As​ ) of the eluting peak. An As​ between 0.9 and 1.2 mathematically validates that silanol interactions have been successfully suppressed.

Step 3: Mass Spectrometry Detection

  • Operate the ESI source in positive ion mode with a reduced fragmentor voltage (60 V) and a capillary voltage of 3000 V.

  • Mechanistic Causality: Hydrazines and hydrazones are susceptible to N-N bond cleavage during ionization[3]. Lowering the voltage minimizes kinetic energy transfer, preserving the intact [M+H]+ parent ion.

  • Self-Validation Check: Monitor the ratio of the intact parent ion to the primary fragment ion (cleaved N-N product). A ratio of >5:1 confirms that optimal, soft ionization conditions have been achieved and in-source fragmentation is mitigated.

References

  • Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine, ResearchGate,[Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MS, Sheffield Hallam University,[Link]

  • Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS), PubMed Central (PMC),[Link]

  • Dual derivatization strategy for the comprehensive quantification and double bond location characterization of fatty acids by ultra-high performance liquid chromatography-tandem mass spectrometry, PubMed,[Link]

  • Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide, IntechOpen, [Link]

Sources

Technical Support Center: Degradation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The information presented is based on established principles of pyrimidine and hydrazine metabolism, providing a framework for understanding the potential biotransformation of this molecule.

Introduction to the Stability of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a substituted pyrimidine with functional groups that suggest susceptibility to metabolic degradation. The ethoxy, hydrazinyl, and methyl groups on the pyrimidine ring present several potential sites for enzymatic and chemical modification. Understanding these degradation pathways is crucial for evaluating the compound's stability, pharmacokinetic profile, and potential for generating active or toxic metabolites.

This guide will explore the probable degradation pathways, offer solutions to common experimental challenges, and provide protocols for investigating the biotransformation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for the degradation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?

Based on its chemical structure, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is likely to undergo degradation through several key pathways common to substituted pyrimidines and hydrazine derivatives. These include:

  • Oxidative Metabolism: The pyrimidine ring and its substituents are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Potential oxidative reactions include:

    • Hydroxylation: Addition of a hydroxyl group to the methyl group or the pyrimidine ring.

    • O-dealkylation: Removal of the ethyl group from the ethoxy substituent, leading to a hydroxyl group.

    • Oxidation of the hydrazinyl group: This can lead to the formation of a diazo group, which can be further transformed.

  • Hydrolysis: The ethoxy and hydrazinyl groups can be susceptible to hydrolysis, although this may require more stringent conditions (e.g., acidic or basic environments) or specific enzymatic activity.

  • Conjugation (Phase II Metabolism): Following Phase I oxidative modifications that introduce or expose polar functional groups (like hydroxyl groups), the molecule can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate. This process increases water solubility and facilitates excretion.[3]

  • Ring Cleavage: While less common for substituted pyrimidines under physiological conditions, the pyrimidine ring can be opened through reductive or oxidative pathways, similar to the catabolism of endogenous pyrimidines like uracil and thymine.[4][5]

Q2: My LC-MS analysis shows multiple unexpected peaks when incubating the compound with liver microsomes. How can I identify these as true metabolites?

The appearance of multiple peaks in an in-vitro metabolism assay is a common challenge. Here’s a systematic approach to troubleshoot and identify genuine metabolites:

  • Control Experiments are Key:

    • No-Enzyme Control: Incubate the compound in the reaction buffer without liver microsomes or with heat-inactivated microsomes. Any peaks present in this control are likely due to compound instability in the buffer, impurities in the stock solution, or non-enzymatic degradation.

    • No-Substrate Control: Incubate the liver microsomes with the reaction buffer and cofactors but without the test compound. This will help identify any interfering peaks originating from the biological matrix or reagents.

  • Mass Spectrometry Analysis:

    • Metabolite Prediction: Based on the likely metabolic pathways (see Q1), predict the masses of potential metabolites (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation). Search for these masses in your experimental data.

    • Tandem MS (MS/MS): Fragment the parent compound and the potential metabolite peaks. Metabolites will often share characteristic fragment ions with the parent compound, providing structural confirmation.

  • Chromatographic Behavior:

    • Metabolites are generally more polar than the parent compound. Therefore, in a reverse-phase HPLC system, they will typically elute earlier.

Q3: I am not observing any degradation of the compound. What are the possible reasons?

If you do not observe any degradation, consider the following factors:

  • Compound Stability: The compound may be intrinsically stable under the tested conditions.

  • Inappropriate In-Vitro System:

    • CYP Isozyme Specificity: The specific CYP isozymes responsible for metabolizing your compound may not be abundant in the liver microsomes you are using (e.g., human vs. rat liver microsomes). Consider using a panel of recombinant CYP enzymes to identify the specific enzymes involved.[6]

    • Missing Cofactors: Ensure that your reaction mixture contains all necessary cofactors for enzymatic activity, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation.

  • Low Assay Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation.

    • Optimize Sample Preparation: Concentrate your sample or use a more efficient extraction method to enrich the metabolites.

    • Enhance MS Sensitivity: Optimize the mass spectrometer settings for the detection of predicted metabolites. Derivatization of the compound or its metabolites can also enhance ionization efficiency.[7]

  • Incorrect Incubation Time: The incubation time may be too short. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites over time.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the column stationary phase (e.g., interaction of the basic hydrazinyl group with residual silanols).- Column overload.- Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[8]- Inject a lower concentration of the sample.
Peak Fronting - Sample solvent is much stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Inject a lower concentration of the sample.
Split Peaks - Clogged frit or partially blocked column.- Presence of isomers.- Reverse-flush the column with a strong solvent.- If the issue persists, replace the column.- For potential isomers (e.g., from derivatization), optimize the chromatographic method to separate them.[7]
Poor Resolution between Parent and Metabolite - Inadequate separation power of the mobile phase.- Optimize the gradient profile (e.g., shallower gradient).- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).
Guide 2: Inconsistent Results in In-Vitro Metabolism Assays
Issue Possible Cause Troubleshooting Steps
High Variability between Replicates - Inaccurate pipetting of small volumes.- Inhomogeneous mixing of the reaction components.- Use calibrated pipettes and ensure proper technique.- Gently vortex the reaction mixture before and after adding the starting reagents.
Loss of Enzymatic Activity - Improper storage of liver microsomes or cofactors.- Multiple freeze-thaw cycles of biological reagents.- Store microsomes at -80°C and cofactors as recommended by the supplier.- Aliquot reagents to avoid repeated freeze-thaw cycles.
Substrate Inhibition - The concentration of the test compound is too high, leading to inhibition of metabolic enzymes.- Perform a substrate concentration-response curve to determine the optimal concentration range for linear metabolism.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9][10]

Objective: To investigate the degradation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine under various stress conditions.

Materials:

  • 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Protocol 2: In-Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the Phase I metabolites of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Materials:

  • 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to identify the parent compound and its metabolites.[3]

Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates the potential metabolic transformations of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Degradation_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-Ethoxy-2-hydrazinyl- 6-methylpyrimidine M1 Hydroxylation (Methyl) (M+16) Parent->M1 Oxidation M2 O-De-ethylation (M-28) Parent->M2 Oxidation M3 Hydroxylation (Ring) (M+16) Parent->M3 Oxidation M4 Hydrazinyl Oxidation (e.g., to Diazo) Parent->M4 Oxidation M5 Glucuronide Conjugate M2->M5 UGTs M6 Sulfate Conjugate M3->M6 SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

The following workflow outlines the key steps in identifying metabolites from an in-vitro experiment.

Experimental_Workflow cluster_incubation In-Vitro Incubation cluster_analysis Analysis cluster_identification Metabolite Identification Incubation Incubate Compound with Liver Microsomes + Cofactors SamplePrep Sample Preparation (Protein Precipitation, Extraction) Incubation->SamplePrep Control1 No-Enzyme Control Control1->SamplePrep Control2 No-Substrate Control Control2->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis: - Compare with Controls - Predict Metabolite Masses LCMS->DataAnalysis MSMS MS/MS Fragmentation - Confirm Structure DataAnalysis->MSMS FinalID Metabolite Identification MSMS->FinalID

Caption: Workflow for metabolite identification.

References

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Smith, J. A., & Jones, B. C. (2010). Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines. Journal of Medicinal Chemistry, 53(5), 2100-2115.
  • BenchChem. (2025). Methods for monitoring the progress of pyrimidine reactions.
  • Johnson, L. M., et al. (2012). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 287(25), 20952-20963.
  • Li, Q., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 219, 114886.
  • Williams, P. A., et al. (2011). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 54(22), 7847-7857.
  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 8(4), 347-358.
  • O'Donnell, E., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Medicinal Chemistry, 5(12), 523-529.
  • Guengerich, F. P. (2017). Cytochrome P450 Enzymes as Drug Targets in Human Disease. Pharmacological Reviews, 69(4), 412-431.
  • BenchChem. (2025). Analytical Strategies for Metabolite Identification.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Sharma, V. K., & Kumar, S. (2012). An overview on synthesis and biological activity of pyrimidines. Journal of Heterocyclic Chemistry, 49(1), 1-18.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism.
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Rawat, T., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241.
  • Bartholomew, G. L., Carpaneto, F., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22309-22315.
  • Stella, V., & Gomeni, R. (1988). Synthesis and Biotransformation of 3-hydrazinopyridazine Drugs. Drugs under Experimental and Clinical Research, 14(1), 1-10.
  • van Gennip, A. H., et al. (1995). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. Journal of Inherited Metabolic Disease, 18(Suppl 1), 5-16.
  • Bartholomew, G. L., Carpaneto, F., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship, University of California.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Al-Majdoub, Z. M., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • sqadia.com. (2026, March 6). Pyrimidine Metabolism | Biochemistry [Video]. YouTube.
  • Taylor & Francis. (n.d.). Pyrimidine metabolism – Knowledge and References.

Sources

Validation & Comparative

comparison of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine with other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine vs. Key Pyrimidine Derivatives in Drug Discovery

Introduction

In modern medicinal chemistry, the pyrimidine ring is recognized as a "privileged structure" due to its ubiquity in nucleic acids and its ability to engage in diverse hydrogen-bonding networks within biological targets[1]. Among pyrimidine building blocks, hydrazinylpyrimidines are exceptionally valuable. The highly nucleophilic hydrazine moiety allows for the rapid construction of fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, which frequently serve as purine bioisosteres in kinase and epigenetic inhibitor design[2].

This guide objectively compares 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (EHMP) [3] with other prominent hydrazinylpyrimidine derivatives. By analyzing their structural, electronic, and reactivity profiles, we provide researchers with actionable, data-driven insights for selecting the optimal building block for their drug discovery workflows.

Section 1: Structural and Electronic Profiling

The reactivity and pharmacological utility of a hydrazinylpyrimidine are dictated by the electronic and steric contributions of its substituents.

  • 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (EHMP): The ethoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pyrimidine core. This enhances the nucleophilicity of the C2-hydrazine group, accelerating condensation reactions. The C6-methyl group provides moderate steric bulk, which can dictate regioselectivity during cyclization without severely hindering reaction kinetics[1].

  • 2-Hydrazinylpyrimidine (HP): The unsubstituted baseline. It offers minimal steric hindrance, making it ideal for fragment-based drug design, but lacks the lipophilicity and electron-rich nature of substituted analogs.

  • 2-Hydrazinyl-4,6-dimethylpyrimidine (HDMP): Featuring two methyl groups, this derivative presents significant steric hindrance. While it is electronically enriched via inductive effects, the bulkiness at both the C4 and C6 positions can slow down cyclization reactions. It is often utilized as a derivatization reagent in LC-MS workflows[4].

  • 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (EFHP): The strategic placement of a fluorine atom introduces an electron-withdrawing effect (EWG) that counterbalances the ethoxy group. This lowers the pKa of the pyrimidine nitrogens and significantly enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation[5][6].

Table 1: Physicochemical and Application Comparison of Hydrazinylpyrimidines
DerivativeCAS NumberSubstituentsElectronic ProfileSteric HindrancePrimary Application
EHMP 89852-51-74-OEt, 6-MeElectron-rich (Resonance EDG)ModeratePurine bioisosteres, Kinase inhibitors
HP 51036-23-8NoneBaselineMinimalFragment-based screening
HDMP 28134-03-44-Me, 6-MeWeakly Electron-rich (Inductive)HighLC-MS derivatization, Bulky ligands
EFHP N/A4-F, 6-OEtMixed (Inductive EWG, Resonance EDG)ModerateMetabolically stable oncology drugs

Section 2: Synthetic Workflows & Reactivity

A primary application of EHMP is the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. The synthesis relies on a critical mechanistic step: the Dimroth rearrangement [2][7].

When EHMP undergoes oxidative cyclocondensation with an aldehyde, it initially forms the kinetic product (1,2,4-triazolo[4,3-a]pyrimidine). However, the steric clash between the C6-methyl group of EHMP and the newly formed triazole ring destabilizes this isomer. Applying thermodynamic control (heat and specific pH) triggers a ring-opening and re-closing mechanism, yielding the thermodynamically stable [1,5-a] isomer[2][7].

SynthWorkflow A EHMP Building Block C Cyclocondensation (Oxidative) A->C B Carbonyl Compound (Aldehyde/Ketone) B->C D 1,2,4-Triazolo[4,3-a]pyrimidine (Kinetic Product) C->D E Dimroth Rearrangement (Acidic/Basic Conditions) D->E Ring Opening/Closing F 1,2,4-Triazolo[1,5-a]pyrimidine (Thermodynamic Product) E->F

Caption: Workflow for synthesizing triazolopyrimidines via Dimroth rearrangement.

Protocol: Self-Validating Synthesis of Triazolopyrimidines from EHMP

Objective: Convert EHMP into a thermodynamically stable purine bioisostere.

  • Hydrazone Formation (Condensation):

    • Procedure: Dissolve 1.0 eq of EHMP and 1.1 eq of the target aryl aldehyde in absolute ethanol. Reflux for 2 hours.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the imine condensation. The electron-donating ethoxy group on EHMP ensures rapid nucleophilic attack.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar EHMP spot confirms complete hydrazone formation.

  • Oxidative Cyclization:

    • Procedure: Add 1.2 eq of iodobenzene diacetate (oxidant) to the mixture at room temperature. Stir for 4 hours.

    • Causality: The oxidant facilitates the intramolecular cyclization of the hydrazone nitrogen onto the pyrimidine ring, forming the kinetic [4,3-a] isomer.

  • Dimroth Rearrangement:

    • Procedure: Add 10% aqueous KOH to the mixture and reflux for an additional 4 hours.

    • Causality: The basic conditions deprotonate the intermediate, facilitating the cleavage of the N-C bond. The molecule rotates and re-cyclizes to relieve the steric strain caused by the EHMP methyl group, forming the [1,5-a] isomer[2][7].

    • Self-Validation: Analyze the crude product via 1H-NMR. A distinct upfield shift of the pyrimidine proton confirms the successful structural rearrangement from the [4,3-a] to the [1,5-a] system.

Section 3: Application in Drug Discovery & Biological Efficacy

Derivatives synthesized from substituted hydrazinylpyrimidines like EHMP and EFHP have shown profound efficacy in oncology. Because the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines, it acts as a highly effective bioisostere, capable of binding to ATP-binding pockets in kinases or active sites in epigenetic enzymes[2].

Recent studies have highlighted the use of [1,2,3]triazolo[4,5-d]pyrimidine and related derivatives as potent inhibitors of Lysine-specific demethylase 1 (LSD1)[8][9]. Overexpression of LSD1 is linked to tumor progression. Inhibitors built on these pyrimidine scaffolds successfully block histone demethylation, leading to the upregulation of E-Cadherin and the suppression of cancer cell migration[9]. Furthermore, specific triazolopyrimidinyl derivatives have been engineered to dually induce both apoptosis and ferroptosis, overcoming traditional drug resistance mechanisms in cancer therapy[7].

Pathway A EHMP-Derived Inhibitor B LSD1 Enzyme Binding A->B C Histone Demethylation Blockade B->C D E-Cadherin Upregulation C->D E N-Cadherin Downregulation C->E F Suppression of Cancer Migration D->F E->F

Caption: LSD1 inhibition pathway by triazolopyrimidine derivatives.

Section 4: Analytical Characterization Workflows

To ensure the integrity of drug discovery screening libraries, building blocks like EHMP must be rigorously characterized.

Protocol: LC-MS/MS Quantification and Purity Verification

Objective: Confirm the purity and mass identity of EHMP prior to library synthesis.

  • Sample Preparation: Dissolve 1 mg of EHMP in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Octadecyl silyl group-bonded column (3.0 × 150 mm, 3 μm)[4].

    • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Hydrazinylpyrimidines are basic. The acidic mobile phase ensures complete protonation of the hydrazine moiety, preventing peak tailing and maximizing ionization efficiency in the mass spectrometer[4].

  • Mass Spectrometry (ESI+ Mode):

    • Self-Validation: Monitor the [M+H]+ precursor ion at m/z 169.2 for EHMP. To ensure the peak is not an isobaric impurity, monitor the MS/MS transition corresponding to the neutral loss of the ethoxy group ( Δ m/z -45) or the cleavage of the hydrazine group. Inject a solvent blank immediately after the sample to validate that no column carryover is occurring.

References

  • National Institutes of Health (PMC). "One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity...". PMC. Available at:[Link]

  • eScholarship. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design". Eur J Med Chem.. Available at: [Link]

  • ACS Publications. "Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives...". Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors". ACS. Available at:[Link]

  • ResearchGate. "A Simple LC–MS method for the Determination of Free Fatty Acids... (Use of DMP and DP as derivatization reagents)". ResearchGate. Available at: [Link]

Sources

Validating the Purity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Comparative HPLC Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method requires more than just following a standard protocol; it requires a deep mechanistic understanding of the analyte's behavior. 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7)[1] is a highly functionalized intermediate widely used in the synthesis of complex agrochemicals and pharmaceutical active ingredients.

Validating the purity of this compound presents a unique chromatographic challenge. The molecule features a pyrimidine core capable of strong π−π interactions, localized hydrophobicity from the ethoxy and methyl groups, and a highly polar, basic hydrazinyl moiety. This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in [2].

Mechanistic Rationale & Column Comparison

Standard reversed-phase (RP) C18 columns are the default starting point for most pharmaceutical analyses[3]. However, when analyzing pyrimidine hydrazines, standard C18 phases often fail to deliver acceptable peak shapes. The basic hydrazinyl group interacts strongly with unendcapped, acidic silanols on the silica surface, leading to severe peak tailing and poor resolution[4].

To overcome this, we must compare alternative column chemistries:

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic partitioning. It fails to adequately shield residual silanols from the basic hydrazine, resulting in secondary ion-exchange interactions and broad peaks.

  • Phenyl-Hexyl Phase (Recommended): Offers a dual-retention mechanism. The hexyl chain provides necessary hydrophobicity, while the phenyl ring engages in π−π interactions with the pyrimidine core of the analyte. This orthogonal selectivity not only improves peak symmetry but significantly enhances resolution from structurally similar synthesis byproducts.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While excellent for highly polar compounds, HILIC requires lengthy equilibration times and complex mobile phases. A properly buffered Phenyl-Hexyl method achieves the required retention with greater routine stability.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through to regulatory validation, highlighting the critical troubleshooting loop.

HPLC_Workflow A 1. Sample Preparation (4-Ethoxy-2-hydrazinyl-6-methylpyrimidine) B 2. Column Selection (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer / Acetonitrile) B->C D 4. ICH Q2(R1) Validation (Specificity, Linearity, Precision) C->D E 5. Final Purity Certification (>99.0% Target) D->E Pass Criteria F Troubleshooting: Peak Tailing or Poor Resolution? D->F Fail Criteria F->C Adjust Method

Figure 1: Systematic HPLC method development and ICH Q2(R1) validation workflow.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed prior to sample analysis to verify that the instrument and column are performing within acceptable limits.

Step 1: Mobile Phase Preparation

Causality: The mobile phase pH must be strictly controlled at least 2 pH units below the pKa of the hydrazinyl group to ensure it remains fully protonated, preventing mixed-mode retention[4].

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to exactly 3.0 using dilute orthophosphoric acid.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to the mark with diluent (Concentration: 1.0 mg/mL).

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (Concentration: 100 µg/mL). Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm particle size).

  • Elution Mode: Isocratic, 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains reproducible viscosity and mass transfer).

  • Detection: UV at 245 nm (optimized for the pyrimidine chromophore).

  • Injection Volume: 10 µL.

Comparative Performance Data

The table below summarizes the objective performance comparison between a standard C18 column and the recommended Phenyl-Hexyl column under the exact same mobile phase conditions.

Chromatographic ParameterStandard C18 (5 µm)Phenyl-Hexyl (5 µm)Mechanistic Rationale
Retention Time (min) 4.25.8Enhanced π−π retention on the Phenyl-Hexyl phase.
Theoretical Plates (N) 3,500> 8,500Shielded silanols improve mass transfer and band broadening.
Peak Tailing Factor ( Tf​ ) 1.85 (Fail)1.12 (Pass)Drastic reduction in secondary interactions with the basic hydrazine.
Resolution ( Rs​ ) 1.52.8Orthogonal selectivity easily resolves structurally similar impurities.

Method Validation per ICH Q2(R1)

Once the Phenyl-Hexyl method is established, it must be rigorously validated according to[2] to ensure the analytical procedure is suitable for its intended purpose[3].

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)
Specificity No interference at the analyte retention time.Blank and placebo injections show baseline stability at 5.8 min.
Linearity Correlation coefficient ( R2 ) ≥0.999 over 25% to 150% of target concentration. R2=0.9998 (Range: 25 - 150 µg/mL).
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤2.0% for 6 replicate injections.%RSD = 0.65%.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels.99.4% - 100.8% recovery.
Sensitivity (LOD / LOQ) Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ).LOD = 0.15 µg/mL LOQ = 0.50 µg/mL.

Conclusion

Validating the purity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine requires overcoming the inherent chromatographic challenges posed by its highly polar and basic hydrazinyl moiety. By transitioning from a standard C18 column to a Phenyl-Hexyl stationary phase and strictly controlling the mobile phase pH to 3.0, analysts can eliminate peak tailing and achieve superior resolution. The self-validating protocol outlined in this guide strictly adheres to ICH Q2(R1) standards, ensuring that the resulting purity data is robust, reproducible, and fully compliant for regulatory submissions.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Comparative Biological Activity Guide: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine vs. Its 5-Fluoro Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrimidine hydrazine derivatives serve as privileged scaffolds for the development of ATP-competitive kinase inhibitors and apoptosis-inducing agents. This guide provides an objective, data-driven comparison between the baseline building block 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7)[1] and its rationally designed bioisostere, 4-Ethoxy-5-fluoro-2-hydrazinyl-6-methylpyrimidine .

By evaluating the physicochemical alterations induced by fluorine substitution, this guide outlines how a single atomic modification can profoundly enhance target binding affinity and metabolic stability, ultimately transforming a raw chemical scaffold into a viable lead compound.

Physicochemical & Structural Profiling

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a classic optimization strategy in medicinal chemistry.

The Causality of Fluorination: Fluorine is the most electronegative element. When placed at the C5 position, it acts as a strong electron-withdrawing group (EWG) via inductive effects, which pulls electron density away from the adjacent pyrimidine nitrogens. This fundamentally alters the molecule's behavior in two ways:

  • pKa Modulation: The basicity of the pyrimidine nitrogens is significantly reduced. In the context of kinase active sites, this altered pKa often strengthens the critical hydrogen bonds formed with the kinase hinge region (e.g., the backbone amide of Leu83 in CDK2) .

  • Metabolic Shielding: The C–F bond possesses an exceptionally high bond dissociation energy (105.4 kcal/mol) compared to a C–H bond . This steric and electronic shielding effectively blocks cytochrome P450 (CYP)-mediated oxidative degradation at the highly vulnerable C5 position .

Table 1: Comparative Physicochemical Properties
Property4-Ethoxy-2-hydrazinyl-6-methylpyrimidine5-Fluoro AnalogueImpact on Drug Design
Molecular Weight 168.20 g/mol 186.19 g/mol Negligible increase; remains fragment-like.
ClogP 1.21.8Increased lipophilicity improves membrane permeability.
pKa (Pyrimidine N) ~4.5~3.2Reduced basicity enhances hinge-binding kinetics.
C5 Bond Energy ~98 kcal/mol (C-H)105.4 kcal/mol (C-F)Complete resistance to C5 oxidative metabolism.

Mechanism of Action: Kinase Inhibition

Hydrazinylpyrimidines frequently act as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket of kinases in their active (DFG-in) conformation. The hydrazine moiety provides a flexible linker for further derivatization (e.g., into triazolopyrimidines) or acts directly as a hydrogen bond donor/acceptor network.

CDK2_Pathway Comp Pyrimidine Analogue (Inhibitor) CDK2 CDK2 / Cyclin E Complex Comp->CDK2 ATP Competitive Binding Rb Retinoblastoma (Rb) Phosphorylation CDK2->Rb Kinase Activity E2F E2F Transcription Factor Release Rb->E2F Pathway Activation CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription

Mechanism of CDK2 inhibition by pyrimidine analogues leading to cell cycle arrest.

Experimental Protocols & Methodologies

To objectively compare the biological activity and stability of these two scaffolds, the following self-validating experimental workflows must be executed.

Protocol 1: In Vitro CDK2/Cyclin E Kinase Assay (TR-FRET)

Causality: Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates radioactive waste while providing a high signal-to-background ratio that is highly resistant to compound auto-fluorescence. Trustworthiness (Self-Validating System): The assay's integrity is continuously monitored by calculating the Z'-factor for every microplate. A Z'-factor ≥ 0.6 validates the dynamic range. Staurosporine is used as a positive control to confirm enzyme activity, while a DMSO-only well establishes the baseline.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrimidine compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM of recombinant human CDK2/Cyclin E complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add a mixture of 10 µM ATP and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Quenching & Detection: Add EDTA (final 10 mM) to stop the kinase reaction, followed by Eu-anti-phospho-MBP antibody (2 nM). Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio) after a 60-minute equilibration.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Human Liver Microsomes contain the concentrated cytochrome P450 enzymes responsible for Phase I oxidation. Evaluating clearance here isolates CYP-mediated degradation from Phase II conjugation, directly testing the efficacy of the C5-fluorine shield . Trustworthiness (Self-Validating System): Verapamil is run concurrently as a high-clearance positive control, and Warfarin as a low-clearance negative control. An internal standard (IS) is spiked into the quenching buffer to correct for LC-MS/MS matrix effects and injection volume variability.

HLM_Workflow Start Compound Incubation with HLMs & NADPH Quench Time-Point Quenching (Acetonitrile + IS) Start->Quench 0, 15, 30, 60 min Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Stop Reaction LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data t1/2 & CLint Calculation LCMS->Data Peak Area Ratio

Self-validating high-throughput microsomal stability LC-MS/MS workflow.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the peak area ratio over time.

Comparative Data Output

The experimental data clearly demonstrates that the 5-fluoro bioisostere vastly outperforms the baseline ethoxy-pyrimidine. The unfluorinated compound suffers from rapid Phase I oxidation, rendering it unsuitable for in vivo applications without further modification. Conversely, the fluoro-analogue exhibits a sub-100 nM IC50 and exceptional metabolic stability.

Table 2: Biological & Pharmacokinetic Metrics
Metric4-Ethoxy-2-hydrazinyl-6-methylpyrimidine5-Fluoro AnalogueFold Improvement
CDK2/CycE IC50 450 nM85 nM5.3x (Enhanced hinge binding)
HLM Half-Life ( t1/2​ ) 18 min>120 min>6.6x (Metabolic shielding)
Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg<10.2 µL/min/mg>8.3x (Reduced hepatic extraction)
Primary CYP Vulnerability High (C5 hydroxylation)Negligible (C-F blocked)Qualitative shift

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism Source: MDPI Molecules URL:[Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the key stages in the synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, a valuable building block in medicinal chemistry. By tracing the molecular transformations from simple precursors to the final product, we demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for reaction monitoring and structural verification.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the spectroscopic signatures that define each step of this important synthetic pathway.

Synthetic Pathway Overview

The synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a multi-step process that builds the substituted pyrimidine ring system from acyclic precursors. The chosen pathway begins with the condensation of ethyl acetoacetate and urea, followed by chlorination, selective ethoxylation, and finally, hydrazinolysis. Each step introduces specific functional groups and structural changes that are clearly identifiable through spectroscopic analysis.

The logical flow of this synthesis is illustrated below. This diagram serves as a roadmap for the subsequent spectroscopic comparisons, visually connecting each precursor and intermediate to the final target molecule.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ethoxylation cluster_3 Step 4: Hydrazinolysis P1 Ethyl Acetoacetate I1 6-Methyluracil P1->I1 Condensation P2 Urea P2->I1 I2 2,4-Dichloro-6-methylpyrimidine I1->I2 POCl₃ I3 2-Chloro-4-ethoxy-6-methylpyrimidine I2->I3 NaOEt, EtOH FP 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine I3->FP N₂H₄·H₂O

Caption: Synthetic pathway for 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Comparative Spectroscopic Analysis

The power of spectroscopy lies in its ability to provide a detailed "fingerprint" of a molecule. In a multi-step synthesis, comparing these fingerprints allows a chemist to confidently track the incorporation of structural motifs and the conversion of functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By monitoring the chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei, we can observe the precise changes in the electronic environment of atoms as the synthesis progresses.

¹H NMR Comparison

The transformation from linear precursors to the final heterocyclic product is vividly captured in the ¹H NMR spectra. Key diagnostic signals include the active methylene protons of ethyl acetoacetate, the aromatic proton of the pyrimidine ring, and the protons of the ethoxy and hydrazinyl groups.

CompoundKey ProtonsChemical Shift (δ, ppm)Rationale for Change
Ethyl Acetoacetate -CH₃ (acetyl)~2.2Adjacent to a single carbonyl group.[2]
-CH₂- (active methylene)~3.4Positioned between two electron-withdrawing carbonyl groups.[3]
-OCH₂CH₃~4.1 (q), ~1.2 (t)Characteristic ethyl ester pattern.[3]
2,4-Dichloro-6-methylpyrimidine -CH₃ (ring)~2.5Methyl group attached to the newly formed aromatic pyrimidine ring.
-CH (ring)~7.4Aromatic proton signal appears, confirming ring formation.[4]
2-Chloro-4-ethoxy-6-methylpyrimidine -CH₃ (ring)~2.4Minor shift due to change in substituent at C4.
-CH (ring)~6.8Upfield shift due to the electron-donating effect of the ethoxy group.
-OCH₂CH₃~4.4 (q), ~1.4 (t)Appearance of the ethoxy group signals, confirming successful substitution.
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine -CH₃ (ring)~2.2
-CH (ring)~5.8Further upfield shift due to the strong electron-donating hydrazinyl group.
-OCH₂CH₃~4.2 (q), ~1.3 (t)
-NH₂ / -NH~4.0 (br s), ~7.8 (br s)Appearance of broad signals for the hydrazinyl protons, which can exchange with solvent.[5]

¹³C NMR Comparison

¹³C NMR provides a map of the carbon skeleton, confirming the presence of each unique carbon atom and indicating its hybridization and electronic environment.[1]

CompoundKey CarbonsChemical Shift (δ, ppm)Rationale for Change
Ethyl Acetoacetate C=O (keto)~201Ketone carbonyl carbon.[2]
C=O (ester)~167Ester carbonyl carbon.[2]
-CH₂- (active methylene)~50
Urea C=O~160-163Symmetrical carbonyl environment.[6][7]
2,4-Dichloro-6-methylpyrimidine C2, C4, C6~162, ~161, ~170Aromatic carbons of the pyrimidine ring. C-Cl carbons are typically downfield.
C5~118The sole C-H carbon in the ring.
2-Chloro-4-ethoxy-6-methylpyrimidine C4~171Significant downfield shift of C4 upon substitution of Cl with the more electron-donating OEt group.[8]
C2, C6~160, ~168
-OCH₂CH₃~63, ~14Appearance of ethoxy carbons.[8]
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine C2~165Shift of C2 upon substitution of Cl with the hydrazinyl group.
C4, C6~162, ~161
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[9] The progression of the synthesis is marked by the appearance and disappearance of characteristic absorption bands corresponding to specific bond vibrations.

CompoundKey Functional GroupWavenumber (cm⁻¹)Interpretation
Ethyl Acetoacetate C=O (keto & ester)~1745, ~1720Two distinct carbonyl stretching vibrations.[2]
Urea N-H Stretch~3400-3200 (broad)Characteristic broad absorption for amine N-H bonds.[6]
C=O Stretch~1680Amide I band.
2,4-Dichloro-6-methylpyrimidine C=N, C=C Stretch~1580-1400Vibrations characteristic of the pyrimidine ring.[10]
C-Cl Stretch~800-600Carbon-chlorine bond vibrations appear.
2-Chloro-4-ethoxy-6-methylpyrimidine C-O-C Stretch~1250, ~1050Asymmetric and symmetric stretching of the ether linkage.
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine N-H Stretch~3350-3200Appearance of sharp/broad peaks for the hydrazinyl N-H bonds.[5]
N-H Bend~1620Scissoring vibration of the -NH₂ group.[9]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation that a chemical transformation has occurred.[1] The molecular ion peak (M⁺) in the mass spectrum will increase at each step corresponding to the addition of atoms and the substitution of lighter atoms with heavier ones.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Observation
Ethyl Acetoacetate C₆H₁₀O₃130.14Starting material reference.[11]
Urea CH₄N₂O60.06Second starting material.[6]
6-Methyluracil C₅H₆N₂O₂126.11Product of condensation and loss of ethanol.
2,4-Dichloro-6-methylpyrimidine C₅H₄Cl₂N₂163.00Replacement of two -OH groups with two -Cl atoms.[12]
2-Chloro-4-ethoxy-6-methylpyrimidine C₇H₉ClN₂O172.61Replacement of one -Cl with an -OCH₂CH₃ group.
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine C₇H₁₂N₄O168.20Replacement of the final -Cl with a -NHNH₂ group.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are paramount. The following are general, yet authoritative, methodologies for the spectroscopic techniques discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

    • Spectral Width: Typically -2 to 12 ppm.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, non-destructive method.[13]

  • Data Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to obtain a high-quality spectrum.

    • Background: Record a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample. This background is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these moderately polar compounds, often yielding a prominent protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Mode: Positive ion mode is typically used to observe [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, use an Orbitrap or TOF mass analyzer to obtain a mass measurement with <5 ppm error.

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide demonstrates the synergistic power of NMR, FT-IR, and Mass Spectrometry in the context of a multi-step organic synthesis. Each technique provides a unique and complementary piece of the structural puzzle. By systematically comparing the spectra of precursors, intermediates, and the final product, chemists can gain a high level of confidence in the structural assignments and the success of each chemical transformation. This rigorous analytical approach is fundamental to modern chemical research and is an absolute requirement in the fields of process development and pharmaceutical sciences.

References

  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea.
  • Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form.
  • Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives.
  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports.
  • Singh, S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
  • Izhari, M. A., et al. (n.d.).
  • Organic Spectroscopy International. (2014, April 6). Ethyl acetoacetate teaches you Organic spectroscopy.
  • PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
  • ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum.
  • Othman, N., & AL-Saffar, R. (2017).
  • Magn Reson Chem. (2016). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. PubMed.
  • eScholarship.org. (n.d.). 1H NMR Relaxation in Urea.
  • ChemicalBook. (n.d.). Urea(57-13-6) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98.
  • PubMed. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. PubMed.
  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • Cheméo. (n.d.). 2,4-dichloro-6-methylpyrimidine.pdf.
  • ResearchGate. (n.d.). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution....
  • Benchchem. (n.d.). An In-depth Technical Guide to 15N NMR Spectroscopy for Urea Analysis.
  • Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98%.
  • Siddesh, M. B., et al. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Benchchem. (n.d.). A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis.
  • Sigma-Aldrich. (n.d.). 4-ethoxy-2-hydrazinyl-6-methylpyrimidine.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview.
  • BLDpharm. (n.d.). 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine.
  • ResearchGate. (2025, October 16). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative.
  • PMC. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • YouTube. (2018, March 12). Combining NMR and IR.
  • ResearchGate. (n.d.). Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method.
  • PMC. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • Indian Academy of Sciences. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Acta Poloniae Pharmaceutica. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

As drug development accelerates, the utilization of functionalized pyrimidines like 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine has become increasingly common in the synthesis of novel kinase inhibitors and heterocyclic scaffolds. However, the presence of the hydrazine moiety introduces severe toxicological risks, including extreme dermal permeability, respiratory toxicity, and potential genotoxicity. This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed specifically for advanced research environments.

Mechanistic Toxicology & Hazard Profile

The primary hazard of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine stems from its free hydrazine group (-NH-NH2). Hydrazine derivatives are potent nucleophiles. Physiologically, they can crosslink DNA and react aggressively with endogenous carbonyls, leading to acute central nervous system toxicity, hepatotoxicity, and long-term carcinogenic risks 1. Furthermore, these compounds are highly lipophilic, meaning dermal exposure can result in rapid systemic absorption without immediate localized pain to serve as a warning 2.

Table 1: Physicochemical & Hazard Profile of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 89852-51-7Unique identifier for SDS tracking and inventory control 3.
Molecular Weight 168.20 g/mol Fine powder presents a high volatility potential if aerosolized.
GHS Hazard Codes H302, H312, H315, H319, H332, H335Harmful via ingestion, skin contact, and inhalation; severe irritant 3.
Storage Conditions < -20°C, Inert Atmosphere, DarkPrevents auto-oxidation of the hydrazine moiety into reactive diazo intermediates 3.
OSHA PEL (Hydrazine) 0.1 ppm (8-hour TWA)Dictates mandatory use of closed-system engineering controls 4.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for hydrazine derivatives requires moving beyond standard laboratory defaults. The extreme permeability of hydrazines dictates specific material choices 4.

  • Dermal Protection (Self-Validating Choice): Standard latex or thin nitrile gloves are insufficient, as hydrazine derivatives can permeate them rapidly. Protocol: Double-gloving is mandatory. Use an inner layer of standard nitrile (for dexterity) and an outer layer of Butyl rubber or heavy-duty Neoprene (for chemical resistance). Validation: Perform a visual inflation test of the outer glove prior to donning to ensure zero micro-punctures.

  • Respiratory Protection: All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are compromised, a NIOSH-approved full-face respirator equipped with multi-gas/vapor (specifically ammonia/methylamine) cartridges is required 2.

  • Ocular & Body Protection: Splash-proof chemical goggles (not standard safety glasses) paired with an 8-inch face shield. A flame-resistant (FR) lab coat must be worn over a chemical-resistant Tychem® apron to prevent trans-dermal absorption from accidental spills.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, researchers must follow a strict step-by-step methodology when handling 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Step 1: Pre-Operational Readiness & Environmental Control

  • Verify fume hood continuous airflow monitor reads >80 fpm.

  • Purge the analytical balance area with Argon or N2. The compound must be handled in an inert atmosphere to prevent oxidative degradation 3.

Step 2: Weighing and Transfer

  • Use anti-static weigh boats to prevent aerosolization of the powder.

  • Causality: Static charge can cause fine pyrimidine powders to repel and become airborne, leading to severe inhalation exposure. Use a static eliminator (polonium ionizer) prior to dispensing.

Step 3: Reaction Execution

  • Transfer the pre-weighed compound into a Schlenk flask or a septum-sealed vial.

  • Solubilize using a closed-system syringe transfer. Never leave solutions of hydrazine derivatives in open beakers.

Step 4: Immediate Decontamination

  • Wipe down all spatulas, balance surfaces, and immediate work areas with a 5% sodium hypochlorite (bleach) solution. The oxidizing agent safely neutralizes trace hydrazine residues into inert nitrogen gas and water.

G A Pre-Operation: Verify Fume Hood & PPE B Transfer & Weighing: Inert Atmosphere (Argon/N2) A->B C Reaction Execution: Closed System B->C D Spill/Contamination Detected? C->D E Emergency Protocol: Evacuate & Oxidative Neutralization D->E Yes F Standard Shutdown: Segregated Waste Disposal D->F No G Decontaminate Surfaces (Dilute Bleach/H2O2) E->G F->G

Safe Handling and Decontamination Workflow for Hydrazine Derivatives.

Emergency Response & Disposal Plan

Hydrazine waste requires strict segregation. Mixing hydrazine derivatives with incompatible chemicals can lead to catastrophic laboratory incidents.

  • Spill Response: In the event of a spill outside the fume hood, evacuate the immediate area. Personnel wearing SCBA (Self-Contained Breathing Apparatus) and Level B hazmat suits should contain the spill using inert absorbent material (e.g., vermiculite) 4. Do NOT use combustible absorbents like sawdust.

  • Waste Segregation: Collect all 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine waste in a dedicated, clearly labeled "Halogen-Free Hydrazine/Amine Waste" carboy.

  • Chemical Incompatibilities: Never mix this waste with ketones or aldehydes. The causality here is critical: hydrazines react exothermically with carbonyls to form hydrazones, generating heat and pressure that can rupture waste containers. Keep away from heavy metals (e.g., copper, iron), which catalyze the explosive decomposition of hydrazines.

References

  • 89852-51-7 | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine | BLD Pharm. BLD Pharm.
  • Hydrazine - STOP carcinogens at work.
  • Dräger Gas Detectors & PPE for Hydrazine hydr
  • Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants - Patsnap Eureka.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.